What is the chemical structure and molecular weight of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Architectural and Physicochemical Profiling of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in Advanced Formulation Science Executive Summary As pharmaceutical and material sciences pivot toward highly specialized l...
Author: BenchChem Technical Support Team. Date: April 2026
Architectural and Physicochemical Profiling of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in Advanced Formulation Science
Executive Summary
As pharmaceutical and material sciences pivot toward highly specialized lipidic excipients, the structural nuances of synthetic bis-amides have become critical for controlling formulation stability and drug release kinetics. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7)[1] represents a unique, sterically modified derivative of diethylenetriamine (DETA). By capping the central secondary amine with an acetyl group and functionalizing the terminal primary amines with stearoyl chains, this molecule achieves exceptional chemical stability and lipophilicity. This technical guide provides a comprehensive breakdown of its molecular architecture, physicochemical properties, and self-validating synthesis protocols designed for application scientists.
Chemical Identity & Quantitative Specifications
At the core of its utility is its precise molecular architecture. The compound features a molecular formula of C42H83N3O3[1], translating to a molecular weight of 678.1 g/mol [2]. High-resolution mass spectrometry confirms a monoisotopic mass of 677.643 Da[3]. The deliberate addition of the central acetyl group eliminates the nucleophilicity of the DETA core, preventing unwanted active pharmaceutical ingredient (API)-excipient interactions in complex formulation matrices.
The molecule is strategically divided into three functional domains, each contributing to its behavior in lipid-based drug delivery systems:
Hydrophobic Tails (Distearamide): Two 18-carbon saturated aliphatic chains provide strong London dispersion forces, driving hydrophobic self-assembly and crystallization within lipid matrices.
Flexible Linkers (Diethane-1,2-diyl): The ethylene bridges offer rotational freedom, allowing the lipid tails to pack efficiently during Solid Lipid Nanoparticle (SLN) formation.
Inert Core (Acetylimino): Acetylation of the central nitrogen removes its basicity. This is a critical design choice; free secondary amines can catalyze the degradation of ester-containing APIs or undergo unwanted Maillard reactions.
Fig 1: Structural domains and functional roles in lipid matrix integration.
Self-Validating Synthesis Protocol
To ensure high-purity yields suitable for pharmaceutical formulation, the synthesis must be tightly controlled to prevent premature cross-linking or incomplete acylation.
Phase 1: Selective Amidation of Primary Amines
Charge & Melt : Charge a reaction vessel with 2.05 molar equivalents of high-purity stearic acid. Heat to 80°C under a continuous nitrogen blanket.
Causality: Nitrogen displacement prevents the oxidative degradation of the saturated hydrocarbon chains at elevated temperatures, preserving the lipid's color and chemical purity.
Amine Addition : Slowly add 1.0 molar equivalent of DETA under vigorous stirring.
Causality: DETA contains two primary amines and one secondary amine. Dropwise addition controls the highly exothermic acid-base neutralization, preventing localized thermal spikes before covalent amidation begins.
Dehydrative Condensation : Elevate the temperature to 160-180°C. Equip the vessel with a Dean-Stark trap.
Causality: This specific temperature range provides the activation energy necessary for amide bond formation, while the trap continuously removes the water byproduct, driving the equilibrium toward the N,N'-bis(stearoyl)DETA intermediate.
In-Process Control (Self-Validation) : Sample the mixture every 2 hours for Acid Value (AV) titration. The phase is validated and complete when AV < 5 mg KOH/g, mathematically confirming >95% consumption of stearic acid.
Phase 2: N-Acetylation of the Secondary Amine
Cooling & Solvent Addition : Cool the intermediate to 60°C and dissolve in an anhydrous aprotic solvent (e.g., dichloromethane).
Causality: Cooling prevents violent exothermic reactions and solvent boil-off during the addition of the highly reactive acetylating agent.
Acylation : Add 1.2 equivalents of acetic anhydride dropwise.
Causality: Acetic anhydride is strictly preferred over acetyl chloride. Acetyl chloride generates corrosive HCl gas, which would protonate the central amine, rendering it non-nucleophilic and halting the reaction prematurely.
Reflux & Quench : Reflux the mixture at 40°C for 4 hours. Quench with saturated aqueous sodium bicarbonate.
Causality: The mild base neutralizes the acetic acid byproduct without risking the base-catalyzed hydrolysis of the newly formed terminal amide bonds.
Final Validation (Self-Validation) : Isolate the product and perform FTIR spectroscopy. The protocol is validated by the complete disappearance of the secondary amine N-H stretch at ~3300 cm⁻¹ and the emergence of a tertiary amide C=O stretch at ~1640 cm⁻¹.
Fig 2: Two-phase synthesis workflow of the target molecule from DETA.
Given its molecular weight of 678.1 g/mol [2] and high lipophilicity, this compound serves as an excellent structural matrix for SLNs.
Lipid Melting : Heat N,N'-((Acetylimino)diethane-1,2-diyl)distearamide to 10°C above its melting point.
Causality: Superheating ensures the complete disruption of the crystalline lattice, allowing homogeneous dispersion of the lipophilic API within the lipid melt.
Aqueous Phase Preparation : Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the exact same temperature as the lipid melt.
Causality: Temperature matching prevents premature lipid recrystallization upon phase mixing, which would cause needle-like crystal formation and catastrophic formulation failure.
Hot High-Pressure Homogenization (HPH) : Pre-emulsify the phases using a rotor-stator, then pass through an HPH at 500 bar for 3 cycles.
Causality: The intense shear forces and cavitation at elevated temperatures overcome the high viscosity of the distearamide melt, fracturing the droplets into the nanometer range.
Cooling and Validation (Self-Validation) : Cool the nano-emulsion to room temperature to form solid nanoparticles. Analyze via Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) is < 0.2 and the Z-average diameter is between 100-200 nm, confirming a uniform and stable nanoparticle population.
References
NextSDS Chemical Database. "Chemical substance information for N,N'-[(acetylimino)diethane-1,2-diyl]distearamide (CAS: 85187-61-7)." NextSDS. [URL: https://nextsds.com]
An In-Depth Technical Guide to the Thermal Degradation Kinetics and Stability of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Foreword: Charting the Thermal Landscape of a Novel Excipient In the realm of pharmaceutical development and materials science, a thorough understanding of the thermal stability and degradation kinetics of novel compound...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Thermal Landscape of a Novel Excipient
In the realm of pharmaceutical development and materials science, a thorough understanding of the thermal stability and degradation kinetics of novel compounds is not merely an academic exercise; it is a critical prerequisite for ensuring product quality, safety, and efficacy. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a complex amide with potential applications as an excipient in drug formulations, presents a unique thermal profile that warrants in-depth investigation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the thermal degradation pathways and kinetic parameters of this compound. By moving beyond a rigid, templated approach, we will delve into the causality behind experimental choices, fostering a deeper understanding of how to generate robust and reliable data. This document serves as a roadmap for a rigorous scientific investigation, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction to N,N'-((Acetylimino)diethane-1,2-diyl)distearamide and the Imperative of Thermal Analysis
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, with the chemical formula C42H83N3O3[1], is a long-chain aliphatic amide. Its molecular structure, characterized by multiple amide linkages and long hydrocarbon chains, suggests a propensity for complex thermal degradation behavior. The presence of both amide and acetyl groups introduces potential sites for thermal cleavage. For applications in pharmaceutical manufacturing, where processes such as hot-melt extrusion, spray drying, and sterilization are commonplace, a comprehensive understanding of a material's response to thermal stress is paramount.
The primary objective of this guide is to present a systematic and scientifically rigorous methodology for the comprehensive characterization of the thermal degradation kinetics of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This involves not only determining the temperatures at which degradation occurs but also elucidating the underlying kinetic parameters—the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α))—collectively known as the "kinetic triplet".[2][3][4]
The Theoretical Cornerstone: Principles of Thermal Analysis and Solid-State Kinetics
The investigation into the thermal degradation of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide will be built upon the foundational techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The resulting data, a thermogram, provides quantitative information about decomposition and thermal stability.[5]
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.[6][7]
The kinetics of solid-state reactions, including thermal degradation, are typically described by the general kinetic equation:
dα/dt = k(T)f(α)
where:
dα/dt is the rate of conversion.
α is the extent of conversion.
k(T) is the temperature-dependent rate constant, often described by the Arrhenius equation: k(T) = A * exp(-Ea / RT) .
f(α) is the reaction model, which describes the physical and chemical mechanism of the degradation process.
Two primary approaches are employed to determine the kinetic triplet from non-isothermal TGA data:
Isoconversional (Model-Free) Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are highly recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for their robustness.[8] They allow for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.[3][9] This is particularly useful for complex, multi-step degradation processes.
Model-Fitting Methods: These methods involve fitting various mathematical models of solid-state reactions to the experimental data to determine the kinetic triplet.[2][10][11][12] While powerful, they require an initial assumption of the reaction model, which can be a limitation.[10]
A combined approach, utilizing isoconversional methods to determine the activation energy and then employing master plots or model-fitting to elucidate the reaction mechanism, provides a more complete and reliable kinetic analysis.
A Rigorous Experimental Protocol: From Sample Preparation to Data Acquisition
This section outlines a detailed, step-by-step methodology for the thermal analysis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
Materials and Instrumentation
Sample: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS No: 85187-61-7)[1] of high purity (>98%). The source and batch number should be meticulously recorded.
Instrumentation:
A calibrated Thermogravimetric Analyzer (TGA) with a high-precision balance and temperature controller.
A calibrated Differential Scanning Calorimeter (DSC), preferably a heat-flux or power-compensation type.
Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.
Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere experiments and dry air for oxidative studies.
Experimental Workflow Diagram
Figure 1: Experimental and analytical workflow.
Thermogravimetric Analysis (TGA) Protocol
Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible.
Experimental Conditions:
Atmosphere: Nitrogen, with a flow rate of 50 mL/min to ensure an inert environment.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp from 30 °C to 600 °C at heating rates of 5, 10, 15, and 20 °C/min. The use of multiple heating rates is crucial for accurate isoconversional analysis.[13][14]
Data Acquisition: Record the mass loss and temperature data throughout the experiment.
Causality Behind Experimental Choices: The selection of multiple heating rates is fundamental for the application of isoconversional methods. The temperature range is chosen to ensure complete degradation of the organic molecule. An inert nitrogen atmosphere is initially used to study the intrinsic thermal stability without the influence of oxidation.
Differential Scanning Calorimetry (DSC) Protocol
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.
Experimental Conditions:
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at 25 °C.
Ramp from 25 °C to a temperature just below the onset of decomposition (as determined by TGA) at a rate of 10 °C/min.
Data Acquisition: Record the heat flow as a function of temperature.
Causality Behind Experimental Choices: The DSC analysis will identify the melting point and enthalpy of fusion, which are important physical properties. Running the DSC just up to the onset of decomposition prevents contamination of the DSC cell and focuses on the physical transitions.
Unraveling the Kinetics: A Multi-faceted Approach to Data Analysis
The trustworthiness of the kinetic analysis hinges on a multi-pronged approach, where different methods are used to validate and complement each other.
Data Presentation: Structuring the Experimental Findings
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: TGA Characteristic Temperatures for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide at Different Heating Rates
Heating Rate (°C/min)
Tonset (°C)
Tpeak (°C)
Tendset (°C)
Residue (%)
5
10
15
20
Tonset: Onset temperature of degradation; Tpeak: Temperature of maximum degradation rate; Tendset: Endset temperature of degradation.
Table 2: DSC Thermal Events for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Thermal Event
Onset Temp. (°C)
Peak Temp. (°C)
Enthalpy (J/g)
Melting
Isoconversional (Model-Free) Kinetic Analysis
The foundation of our kinetic analysis will be the isoconversional methods.
Figure 2: Isoconversional analysis workflow.
Flynn-Wall-Ozawa (FWO) Method: This integral method is based on the following equation:
ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)
By plotting ln(β) versus 1/T for a constant value of α, the activation energy (Ea) can be determined from the slope (-1.052 Ea / R).
Kissinger-Akahira-Sunose (KAS) Method: This method uses the following equation:
ln(β / T²) = ln(AR / Ea g(α)) - Ea / RT
Similarly, a plot of ln(β / T²) versus 1/T for a constant α yields a straight line with a slope of -Ea / R, from which Ea can be calculated.[15]
Interpretation of Ea(α): A constant Ea over a wide range of α suggests a single-step degradation mechanism. Conversely, a significant variation in Ea with α indicates a complex, multi-step process.[14][15]
Model-Fitting and Master Plot Analysis
Once the dependence of Ea on α is established, the next step is to determine the reaction model, f(α).
Coats-Redfern Method: This is a popular integral model-fitting method.[16] The general equation is:
ln[g(α) / T²] = ln(AR / βEa) - Ea / RT
By assuming different forms of g(α) (the integral form of f(α)) and plotting ln[g(α) / T²] versus 1/T, the model that gives the best linear fit is considered the most appropriate reaction mechanism.
Master Plot Method: The theoretical master plots, z(α) = f(α)g(α), can be compared with the experimental z(α) curve, which is obtained from the TGA data. This comparison helps in identifying the correct reaction model.
The combination of these methods provides a self-validating system. The Ea values obtained from the model-fitting method should be consistent with the average Ea from the isoconversional methods for the chosen model to be considered valid.
Hypothetical Degradation Pathway
Based on the structure of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a plausible initial degradation step could involve the cleavage of the amide bonds, which are generally the most thermally labile in such structures. The long aliphatic chains might undergo random scission at higher temperatures.
Figure 3: Hypothetical degradation pathway.
Conclusion: Towards a Comprehensive Thermal Profile
This technical guide has laid out a comprehensive and scientifically rigorous framework for the investigation of the thermal degradation kinetics and stability of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. By adhering to the principles of E-E-A-T, this methodology, which combines the strengths of isoconversional and model-fitting analyses, will yield a robust and reliable kinetic triplet. The resulting data will be invaluable for establishing safe processing and storage conditions for this promising compound, thereby facilitating its potential application in pharmaceutical formulations and other advanced materials. The insights gained from such a study will not only contribute to the fundamental understanding of the thermal behavior of complex amides but also provide the critical data necessary for informed product development and risk assessment.
References
Model-Fitting Methods for Evaluation of the Kinetics Triplet during Thermal Decomposition of Poly(ethylene terephthalate) (PET) Soft Drink Bottles - ACS Publications. (2006, October 13).
Limitations of model-fitting methods for kinetic analysis: Polystyrene thermal degradation - SciSpace. (n.d.).
A Comparative Study on Suitability of Model-Free and Model-Fitting Kinetic Methods to Non-Isothermal Degradation of Lignocellulosic Materials - MDPI. (2021, July 29).
Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data - MDPI. (2023, January 3).
Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.).
Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry - MDPI. (2019, February 7).
Model-Fitting Methods for Evaluation of the Kinetics Triplet during Thermal Decomposition of Poly(ethylene terephthalate) (PET) Soft Drink Bottles | Industrial & Engineering Chemistry Research - ACS Publications. (2006, October 13).
Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis - CORE. (n.d.).
Kinetic Analysis of Thermal Degradation of Poly (Vinyl Alcohol)/Starch/Nano Clay Nanocomposite Using Differential Isoconversional and Master Plot Approaches - Research India Publications. (n.d.).
Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films - PMC. (n.d.).
Green synthesis of new and natural diester based on gallic acid and polyethylene glycol - F1000Research. (2023, October 20).
DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Contain - Semantic Scholar. (2022, January 27).
Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. (n.d.).
Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite - MDPI. (2021, March 13).
N,N'-(Ethane-1,2-diyl)distearamide - A Chemtek. (n.d.).
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.).
Use of Non‐isothermal DSC in Comparative Studies of Tin(II) Systems for the Ring‐Opening Polymerization of D‐lactide - Aston Research Explorer. (2023, October 15).
The Role and Mechanism of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in Advanced Lipid Nanoparticle Formulations: A Technical Guide
This in-depth technical guide explores the multifaceted role of the novel lipid excipient, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, within lipid nanoparticle (LNP) formulations. As the landscape of nucleic acid...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide explores the multifaceted role of the novel lipid excipient, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, within lipid nanoparticle (LNP) formulations. As the landscape of nucleic acid-based therapeutics and targeted drug delivery continues to expand, the demand for innovative excipients that enhance stability, delivery efficiency, and therapeutic outcomes has never been greater.[1][2] This document provides a foundational understanding of LNP technology, proposes a mechanism of action for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide based on its molecular structure, and outlines the necessary experimental workflows for the validation of its function.
Fundamentals of Lipid Nanoparticle Formulations
Lipid nanoparticles are at the forefront of non-viral gene delivery systems, most notably recognized for their critical role in the successful development of mRNA-based COVID-19 vaccines.[3][4] These formulations are typically composed of four key lipid components, each with a distinct function in the encapsulation and delivery of therapeutic payloads such as siRNA, mRNA, and other nucleic acids.[3][5][6]
A standard LNP formulation consists of:
Ionizable Cationic Lipids: These lipids are arguably the most crucial component, responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its escape from the endosome into the cytoplasm.[3][5] At an acidic pH during formulation, these lipids are positively charged, enabling strong electrostatic interactions with the nucleic acid backbone.[3] Upon entering the near-neutral pH of the bloodstream, they become more neutral, and upon endosomal uptake where the pH drops, they regain their positive charge to disrupt the endosomal membrane.
Helper Lipids: These are typically phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provide structural integrity to the lipid bilayer and modulate its fluidity.[5] Helper lipids contribute to the overall stability of the nanoparticle.[2][5]
Cholesterol: As a vital component of biological membranes, cholesterol enhances the stability and fluidity of the LNP structure.[5][6] It helps to regulate the packing of the lipid molecules, contributing to the overall integrity of the nanoparticle during circulation.
PEGylated Lipids: These lipids, conjugated with polyethylene glycol (PEG), control the particle size and provide a "stealth" coating that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[5][6]
The precise ratio of these components is critical to the final characteristics of the LNP, including its size, surface charge, encapsulation efficiency, and in vivo performance.[4][7]
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide: A Structural Perspective
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS Number: 85187-61-7) is a complex lipid-like molecule with a molecular formula of C42H83N3O3.[8] Its structure features two long, saturated stearamide tails, which are derived from stearic acid. These hydrophobic tails are chemically similar to the acyl chains found in common helper lipids like DSPC. The central core of the molecule contains an acetylimino group, which provides a degree of polarity.
Based on its amphipathic nature, with two prominent hydrophobic tails and a polar head group, it is hypothesized that N,N'-((Acetylimino)diethane-1,2-diyl)distearamide primarily functions as a structural or helper lipid within an LNP formulation.
Proposed Mechanism of Action
The proposed mechanism of action for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in LNPs is multifaceted, contributing to both the structural integrity and the delivery efficiency of the nanoparticle.
Enhancement of Structural Stability
The long, saturated stearamide tails of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide are expected to integrate into the lipid bilayer of the nanoparticle. The saturation of these tails allows for tight packing with other lipid components, such as the ionizable lipid and cholesterol. This dense packing can lead to a more rigid and stable nanoparticle structure, which is crucial for preventing drug leakage and maintaining the particle's integrity during storage and in vivo circulation.[5]
Modulation of Bilayer Fluidity
While the saturated tails contribute to rigidity, the unique central acetylimino group may introduce a degree of disruption in the lipid packing compared to a standard phospholipid like DSPC. This could modulate the fluidity of the lipid bilayer in a controlled manner, which can be advantageous for the eventual release of the encapsulated cargo within the target cell.
Influence on Particle Morphology and Size
The inclusion of this novel excipient could influence the self-assembly process during LNP formation, potentially impacting the final particle size and morphology.[7] Depending on its interaction with the other lipid components, it could favor the formation of smaller, more uniform nanoparticles, which is often desirable for efficient cellular uptake.[4]
Experimental Validation of the Proposed Mechanism
To validate the hypothesized mechanism of action of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a series of well-defined experiments are required. The following protocols outline a systematic approach to characterizing its role in LNP formulations.
Formulation of Lipid Nanoparticles
A foundational step is the preparation of LNPs with and without N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. A common method for LNP formulation is microfluidic mixing.
Protocol for LNP Formulation via Microfluidic Mixing:
Lipid Stock Preparation:
Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio could be 50:10:38.5:1.5 of ionizable lipid:DSPC (or the experimental lipid):cholesterol:PEG-lipid.[3]
For the experimental group, replace DSPC with N,N'-((Acetylimino)diethane-1,2-diyl)distearamide at the same molar ratio.
Nucleic Acid Preparation:
Prepare the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
Microfluidic Mixing:
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio.
Dialysis and Concentration:
Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
Concentrate the LNP formulation using a suitable method like tangential flow filtration.
Diagram of LNP Formulation Workflow:
Caption: Workflow for LNP formulation using microfluidic mixing.
Physicochemical Characterization
A thorough physicochemical characterization is essential to understand the impact of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide on the LNP properties.
Parameter
Technique
Purpose
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
To determine the average particle size and size distribution.
Zeta Potential
Laser Doppler Velocimetry
To measure the surface charge of the nanoparticles.
Encapsulation Efficiency
RiboGreen Assay (or similar)
To quantify the amount of nucleic acid successfully encapsulated within the LNPs.
Morphology
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
To visualize the shape and internal structure of the LNPs.
In Vitro and In Vivo Evaluation
The ultimate test of the efficacy of the LNP formulation is its performance in a biological system.
In Vitro Transfection:
Culture a relevant cell line (e.g., HEK293T or a target cell line for a specific therapy).
Treat the cells with LNP formulations containing a reporter gene (e.g., GFP or luciferase mRNA).
Measure the expression of the reporter gene at a specified time point (e.g., 24-48 hours) to assess transfection efficiency.
In Vivo Studies:
Administer the LNP formulations to an appropriate animal model (e.g., mice).
Monitor the expression of the delivered nucleic acid in target tissues.
Assess the biodistribution and pharmacokinetic profile of the LNPs.
A Technical Guide to the Spectroscopic Characterization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide using FTIR and NMR
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a complex bis-amide of interest in pharmaceutical sciences and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a complex bis-amide of interest in pharmaceutical sciences and materials research. Leveraging the complementary strengths of Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document offers a detailed exploration of the molecule's structural features. Beyond a mere presentation of data, this guide elucidates the rationale behind experimental design, data interpretation, and the establishment of self-validating analytical protocols. It is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and application of this and structurally related compounds.
Introduction: The Significance of Spectroscopic Characterization
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is a molecule characterized by long aliphatic chains, secondary amide linkages, and a tertiary amide group. Its unique amphipathic nature and potential for hydrogen bonding make it a candidate for various applications, including as an excipient in drug delivery systems, a gelling agent, or a specialty lubricant.[1] For drug development professionals, rigorous structural confirmation and purity assessment are non-negotiable prerequisites for further investigation. Spectroscopic techniques like FTIR and NMR provide a powerful, non-destructive means to achieve this, offering a detailed molecular fingerprint.[2]
This guide will delve into the practical application of these techniques for the titular compound, focusing on the "why" behind the "how" to empower researchers with a deeper understanding of the analytical process.
Molecular Structure and Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide possesses several key functional groups that will give rise to characteristic signals in both FTIR and NMR spectra.
Caption: Molecular structure of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Rationale for Experimental Approach
Given that N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is expected to be a solid at room temperature, two primary methods for sample preparation are appropriate: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.
ATR-FTIR: This is a rapid and convenient method requiring minimal sample preparation. It is ideal for routine analysis and quality control.
KBr Pellet: This traditional method can yield higher resolution spectra and is often preferred for detailed structural elucidation, although it is more labor-intensive.[3]
Experimental Protocol: ATR-FTIR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to account for atmospheric and instrumental contributions.
Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.
Spectrum Acquisition: Collect the FTIR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Cleaning: Thoroughly clean the ATR crystal after analysis.
Predicted FTIR Spectrum and Interpretation
The FTIR spectrum of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is dominated by features from its amide and long aliphatic chain components.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
~3300
N-H Stretch
Secondary Amide (-NH)
Strong, potentially broad
2918
C-H Asymmetric Stretch
Methylene (-CH₂)
Strong
2850
C-H Symmetric Stretch
Methylene (-CH₂)
Strong
~1680-1650
C=O Stretch
Tertiary Amide
Strong
~1640
C=O Stretch (Amide I)
Secondary Amide (-C=O)
Strong
~1540
N-H Bend (Amide II)
Secondary Amide (-NH)
Strong
~1470
C-H Scissoring Bend
Methylene (-CH₂)
Medium
Interpretation Insights:
N-H Stretching: The presence of a strong band around 3300 cm⁻¹ is a clear indicator of the secondary amide groups. Its breadth can suggest hydrogen bonding within the solid-state structure.[4]
C-H Stretching: The intense, sharp peaks just below 3000 cm⁻¹ are characteristic of the long stearamide chains and are often used for assessing the overall aliphatic character of a sample.[5]
Amide I and Amide II Bands: The Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching) are cornerstone peaks for amide identification.[4] The presence of two distinct carbonyl environments (secondary and tertiary amides) may lead to a broadened or complex Amide I band.
Tertiary Amide: The carbonyl stretch of the tertiary acetyl amide is expected at a slightly higher wavenumber compared to the secondary amides due to electronic effects.[6]
Caption: A streamlined workflow for FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[2]
The Causality of Experimental Choices
The primary challenge in the NMR analysis of long-chain bis-amides is their often-limited solubility in common deuterated solvents at room temperature.[3]
Solvent Selection: Chloroform-d (CDCl₃) is a common starting point. However, gentle heating of the NMR tube may be necessary to achieve sufficient concentration for analysis. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative, though it may alter the chemical shifts of exchangeable protons (e.g., N-H).
Elevated Temperature NMR: Restricted rotation around the amide bonds can lead to peak broadening or the appearance of multiple signals for chemically equivalent nuclei. Performing the NMR experiment at an elevated temperature (e.g., 50-80 °C) can increase the rate of rotation, leading to sharper, averaged signals and simplifying the spectrum.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh and dissolve a sufficient amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) directly in a 5 mm NMR tube.
Dissolution: If necessary, gently warm the sample in a water bath to aid dissolution. Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Spectrum Acquisition:
¹H NMR: Acquire the proton NMR spectrum using standard parameters.
¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C and potentially low sample concentration, a longer acquisition time with a greater number of scans will likely be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectrum and Interpretation
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~6.5-7.5
Broad Singlet
2H
-C(=O)NH - (Secondary Amide)
~3.4-3.6
Multiplet
4H
-C(=O)NHCH₂ CH₂ N-
~2.2-2.4
Triplet
4H
-C(=O)CH₂ - (Stearamide)
~2.1
Singlet
3H
-N-C(=O)CH₃ (Acetyl)
~1.6
Multiplet
4H
-C(=O)CH₂CH₂ -
~1.25
Broad Singlet
~56H
-(CH₂ )₁₄-
~0.88
Triplet
6H
-CH₃ (Terminal Methyl)
Interpretation Insights:
Amide Protons: The N-H protons of the secondary amides are expected to appear as a broad signal in the downfield region. Their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.[7]
Aliphatic Chain: The long methylene chains of the stearamide groups will give rise to a large, broad signal around 1.25 ppm. The protons on the carbons adjacent to the carbonyl group and the terminal methyl groups will be shifted downfield and upfield, respectively, and will show characteristic multiplicities.[8]
Ethylene Bridge and Acetyl Group: The protons of the diethane bridge and the acetyl methyl group will have distinct chemical shifts, providing crucial information for confirming the connectivity of the molecule.
Predicted ¹³C NMR Spectrum and Interpretation
Predicted Chemical Shift (δ, ppm)
Assignment
~173-174
-C =O (Secondary Amide)
~170
-C =O (Tertiary Amide)
~39-42
-NHC H₂C H₂N-
~36
-C(=O)C H₂- (Stearamide)
~22-34
-(C H₂)₁₅-
~21
-N-C(=O)C H₃ (Acetyl)
~14
-C H₃ (Terminal Methyl)
Interpretation Insights:
Carbonyl Carbons: The carbonyl carbons of the secondary and tertiary amides are expected to resonate at distinct chemical shifts, providing direct evidence of the three amide functionalities.[8]
Aliphatic Carbons: The numerous methylene carbons of the stearamide chains will appear in the 22-34 ppm range. The terminal methyl carbon will be the most upfield signal.
Bridge and Acetyl Carbons: The carbons of the ethylene bridge and the acetyl group will provide key structural confirmation.
Caption: Decision-making workflow for NMR analysis.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic characterization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is effectively achieved through the synergistic use of FTIR and NMR. FTIR provides a rapid confirmation of the key functional groups—secondary and tertiary amides and long aliphatic chains—while NMR offers a detailed map of the atomic connectivity, allowing for unambiguous structural confirmation. By understanding the principles behind the techniques and making informed experimental choices, researchers can generate high-quality, reliable data essential for advancing their work in drug development and materials science. This guide serves as a foundational document to ensure that such characterization is not only performed but also thoroughly understood.
References
Synthesis and Characterization of a Series of Zinc Bis[(alkyl)(trimethylsilyl)amide] Compounds. Inorganic Chemistry - ACS Publications. [Link]
Synthesis and spectroscopic properties of bis(trimethylsilyl)amides of the alkaline-earth metals magnesium, calcium, strontium, and barium. Inorganic Chemistry - ACS Publications. [Link]
Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State. PMC. [Link]
The chemistry of nitrogen coordinated tertiary carboxamides: a spectroscopic study on bis(picolyl)amidecopper(ii) complexes. Dalton Transactions (RSC Publishing). [Link]
Synthesis, characterization, and anion recognition of novel bis-macrocyclic diamide compounds. Chemical Review and Letters. [Link]
Linear and Two-Dimensional Infrared Spectroscopic Study of the Amide I and II Modes in Fully Extended Peptide Chains. The Journal of Physical Chemistry B - ACS Publications. [Link]
Step-by-step laboratory synthesis protocol for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
An In-depth Technical Guide to the Laboratory Synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide Authored by a Senior Application Scientist Abstract This application note provides a comprehensive, step-by-ste...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Laboratory Synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Authored by a Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This complex lipid amide, valuable in materials science and specialty chemical applications, is synthesized via a robust two-step process. The methodology begins with the selective diacylation of the primary amine groups of diethylenetriamine with stearic acid, followed by the targeted N-acetylation of the central secondary amine. This guide is designed for researchers and drug development professionals, offering detailed procedural instructions, mechanistic insights, and methods for in-process validation and final product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
Long-chain fatty acid diamides are a class of compounds with significant industrial applications, including use as lubricants, slip agents, and processing aids for polymers. The introduction of a central acetylated nitrogen atom, as in N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, can further modify the molecule's polarity, solubility, and thermal properties, opening avenues for novel applications. The synthesis strategy presented herein is based on fundamental organic chemistry principles: direct amidation and N-acetylation. The initial step leverages the higher reactivity of primary amines over secondary amines in thermal condensation reactions to achieve selective distearoylation.[1] The subsequent acetylation step completes the synthesis, yielding the target molecule.
Overall Reaction Scheme
Step 1: Synthesis of N,N'-Distearoyldiethylenetriamine (Intermediate I)
(Intermediate I + Acetic Anhydride → Final Product + Acetic Acid)
Part 1: Synthesis of N,N'-Distearoyldiethylenetriamine (Intermediate I)
Principle and Mechanistic Insights
This step involves the direct thermal condensation of two equivalents of stearic acid with one equivalent of diethylenetriamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino groups of diethylenetriamine are sterically more accessible and generally more nucleophilic than the central secondary amine, leading to preferential formation of the N,N'-di-substituted product under solvent-free thermal conditions.[1] The reaction is an equilibrium process; therefore, the continuous removal of water via distillation is critical to drive the reaction to completion, in accordance with Le Châtelier's principle. The reaction temperature is maintained above the melting point of stearic acid and high enough to facilitate dehydration, typically between 140-160 °C.[2]
Materials and Equipment
Material
Grade
Supplier
Stearic Acid
≥95%
Sigma-Aldrich
Diethylenetriamine (DETA)
≥99%
Sigma-Aldrich
Toluene
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethanol (for recrystallization)
95% or Absolute
Fisher Scientific
Sodium Sulfate (Na₂SO₄)
Anhydrous
VWR Chemicals
Equipment: 500 mL three-neck round-bottom flask, heating mantle with magnetic stirrer, thermocouple/thermometer, reflux condenser, Dean-Stark trap, dropping funnel, standard laboratory glassware, Buchner funnel, and vacuum filtration apparatus.
Detailed Step-by-Step Protocol
Reactor Setup: Assemble the three-neck flask with a heating mantle, magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser in the central neck, a thermometer/thermocouple in one side neck, and a dropping funnel in the other.
Charging Reactants: Add stearic acid (113.8 g, 0.40 mol) and toluene (100 mL) to the reaction flask. Heat the mixture to approximately 110-120 °C with stirring to melt the stearic acid and establish a reflux of toluene to fill the Dean-Stark trap.
Addition of DETA: In the dropping funnel, place diethylenetriamine (20.6 g, 0.20 mol). Add the DETA dropwise to the molten stearic acid solution over 30-45 minutes. An initial exothermic reaction may be observed as the amine salt forms.[2]
Amidation Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 150-160 °C. Maintain this temperature and vigorous stirring. Water will begin to co-distill with the toluene and collect in the Dean-Stark trap. The reaction progress is monitored by the volume of water collected. The theoretical yield of water is 7.2 mL (0.40 mol). Continue the reaction for 3-5 hours, or until water evolution ceases.[2]
Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully pour the hot mixture into a beaker and allow it to cool to room temperature. The product will solidify into a waxy solid. The toluene can be removed via rotary evaporation if desired, though it is often entrapped in the solid mass.
Purification (Recrystallization): Break up the crude solid product. Transfer the solid to a large beaker and add approximately 400-500 mL of hot ethanol. Heat the suspension with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
Drying: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C to a constant weight.
¹H NMR: Peaks corresponding to the long fatty acid chains, the ethylene bridges, and the N-H protons.
Part 2: Synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (Final Product)
Principle and Mechanistic Insights
This step involves the acetylation of the central, less reactive secondary amine of Intermediate I. Acetic anhydride is an effective and common acetylating agent for this transformation.[3] The reaction proceeds via nucleophilic attack of the secondary amine's lone pair on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion, which is subsequently protonated to form acetic acid as a byproduct. The reaction is typically performed by heating the reactants, and using a solvent like glacial acetic acid can facilitate the reaction.[4]
Equipment: 250 mL round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, thermometer, standard laboratory glassware, ice bath, Buchner funnel, and vacuum filtration apparatus.
Detailed Step-by-Step Protocol
Reactor Setup: Place N,N'-Distearoyldiethylenetriamine (Intermediate I, 63.6 g, 0.10 mol) into the 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Addition of Reagents: Add glacial acetic acid (80 mL) to the flask to act as a solvent. Begin stirring and then add acetic anhydride (12.3 g, 0.12 mol, 1.2 equivalents) to the suspension.
Acetylation Reaction: Heat the reaction mixture to 100-110 °C with continuous stirring. Maintain this temperature for 4-6 hours. The solid should dissolve as the reaction progresses. The reaction can be monitored by Thin Layer Chromatography (TLC).
Product Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry while stirring vigorously. This will hydrolyze any excess acetic anhydride and precipitate the solid product.
Isolation and Washing: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral to pH paper (to remove all acetic acid).
Purification and Drying: The product is often of high purity after thorough washing. For higher purity, it can be recrystallized from a suitable solvent like isopropanol or ethyl acetate. Dry the final white solid product in a vacuum oven at 60-70 °C to a constant weight.
Characterization of Final Product
Appearance: White to off-white powder or solid.
FTIR (ATR, cm⁻¹): Disappearance of the secondary N-H stretch around 3300 cm⁻¹. Persistence of amide bands at ~1640 cm⁻¹ (now representing two secondary amides and one tertiary amide).
¹H NMR (CDCl₃, δ): Appearance of a sharp singlet around 2.1 ppm corresponding to the three protons of the newly introduced acetyl group (N-COCH₃).
Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺ to confirm the molecular weight (Expected C₄₂H₈₃N₃O₃, MW = 678.14 g/mol ).
Quantitative Data Summary
Step
Compound
Molar Mass ( g/mol )
Moles (mol)
Mass (g)
Molar Ratio
Theoretical Yield (g)
1
Stearic Acid
284.48
0.40
113.8
2.0
-
1
Diethylenetriamine
103.17
0.20
20.6
1.0
-
1
Intermediate I
636.10
0.20
-
-
127.2
2
Intermediate I
636.10
0.10
63.6
1.0
-
2
Acetic Anhydride
102.09
0.12
12.3
1.2
-
2
Final Product
678.14
0.10
-
-
67.8
Experimental Workflow Visualization
Caption: Workflow for the two-step synthesis of the target compound.
Trustworthiness and Self-Validation
The reliability of this protocol is established through clear in-process controls and comprehensive final product analysis.
In-Process Validation (Step 1): The progress of the amidation is quantitatively monitored by collecting the water byproduct in a Dean-Stark trap. The reaction is deemed complete when the collected volume of water approaches the theoretical amount (7.2 mL for a 0.2 mol scale), providing a reliable, real-time measure of conversion.
Post-Synthesis Validation: Each step concludes with purification and characterization. The identity and purity of Intermediate I and the final product are confirmed using standard analytical techniques (FTIR, NMR, and MS). A sharp melting point for the recrystallized products also serves as an indicator of high purity. This multi-faceted analytical approach ensures the final product meets the required structural and purity specifications.
Safety and Handling
Diethylenetriamine (DETA): Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Handle exclusively in a fume hood and wear appropriate PPE. Ensure no water is present in the reaction setup.
Acids (Stearic, Acetic): Can cause skin and eye irritation. Handle with care and appropriate PPE.
Thermal Hazards: The reactions are conducted at high temperatures. Use caution when handling hot glassware and liquids. Ensure the heating mantle is connected to a temperature controller to prevent overheating.
References
Z. H. Siddiqui, A. A. El-Gazzar, and A. A. Al-Omair. (2018). Synthesis of N, N´-diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. Science International (Lahore), 30(6), 943-948. [Link]
H. H. Hampson and W. M. Linfield. (1983). Thermal reactions of fatty acids with diethylene triamine. Journal of the American Oil Chemists' Society, 60(4), 823-828.
Yan, Z., et al. (2013). The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride. BioResources, 8(3), 3341-3353.
Chinese Patent CN101509192A. (2009).
Wang, F., et al. (2013). The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride. BioResources, 8(3), 3341-3353. [Link]
Barakat, A., et al. (2015). Thermal reactions of fatty acids with diethylene triamine. Semantic Scholar. [Link]
German Patent DE102011118030A1. (2013). Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.
Application Note & Protocol Guide: Formulation of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in Polymeric Drug Delivery Systems
Introduction: Navigating the Frontier of Complex Lipidic Excipients The evolution of nanomedicine hinges on the development of sophisticated drug delivery systems that offer enhanced stability, controlled release kinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Frontier of Complex Lipidic Excipients
The evolution of nanomedicine hinges on the development of sophisticated drug delivery systems that offer enhanced stability, controlled release kinetics, and targeted delivery.[1] Poly(lactic-co-glycolic acid) (PLGA) has been a cornerstone polymer in this field due to its biocompatibility and biodegradability. However, optimizing these systems often requires the integration of novel excipients that can modulate their physicochemical properties. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, hereafter referred to as Acetyl-Distearyl Amide (ADS), is a complex lipidic molecule with significant potential as a formulation component. Its structure, featuring two C18 stearamide chains, suggests properties analogous to solid lipids used in advanced delivery platforms like lipid-polymer hybrid nanoparticles (LPHNPs).[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the formulation of ADS within polymeric drug delivery systems. We will explore its physicochemical properties, hypothesize its functional roles based on its chemical architecture, and provide detailed, field-proven protocols for its incorporation into PLGA-based nanoparticles. The methodologies described herein are designed to be self-validating, incorporating essential characterization steps to ensure formulation success and reproducibility.
PART 1: Physicochemical Profile & Functional Rationale of Acetyl-Distearyl Amide (ADS)
A thorough understanding of an excipient's properties is paramount to successful formulation design. Due to the novelty of ADS, direct experimental data is scarce. Therefore, its profile is constructed from available data and informed estimations based on the well-characterized analogue, N,N'-Ethylenebis(stearamide) (EBS), which shares the dual stearamide structure.[4][5]
Physicochemical Properties
The properties of ADS are summarized below. The long saturated fatty acid chains dominate its physical characteristics, rendering it a waxy, lipophilic solid.
Property
Value / Description
Rationale & Impact on Formulation
Chemical Name
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
---
CAS Number
85187-61-7
Unique identifier for procurement and regulatory reference.[4]
Molecular Formula
C42H83N3O3
High carbon and hydrogen content confirms significant lipophilicity.[4]
Appearance
Expected to be a white to off-white waxy solid/powder.
Similar to other long-chain fatty acid amides like EBS.[5] Influences handling and dispersion methods.
Solubility
Insoluble in water. Soluble in hot chlorinated or aromatic hydrocarbons.
A key parameter for selecting the appropriate formulation method (e.g., emulsification using an organic solvent).
Melting Point
Estimated to be high, likely >140 °C.
Analogy to EBS (m.p. 144-146 °C).[6] This allows its use as a solid lipid component in nanoparticles stable at physiological temperatures.
Rationale for Use in Polymeric Nanoparticles
The unique trifunctional structure of ADS—two hydrophobic stearamide arms and a more polar acetylated imino core—suggests several advantageous roles within a polymeric drug delivery system.
Structural Stabilizer in Hybrid Nanoparticles: When formulated as a lipid shell around a polymeric core, the long stearamide chains can interdigitate with the polymer matrix, while also forming a cohesive lipid layer. This hybrid structure synergistically combines the mechanical stability of polymers with the biocompatibility of lipids.[2][7]
Modulator of Drug Release: The incorporation of a solid, crystalline lipid-like component such as ADS into the nanoparticle matrix can create a more tortuous path for the encapsulated drug to diffuse out. This is a well-established strategy for achieving sustained drug release from both solid lipid nanoparticles (SLNs) and LPHNPs.[8][9]
Enhancer of Drug Encapsulation: For lipophilic drugs, the hydrophobic domains created by the stearamide chains can serve as a solubilizing reservoir, potentially increasing the drug loading capacity of the final nanoparticle formulation.[10]
Biocompatible Matrix Former: Fatty acid amides are a class of endogenous signaling molecules, suggesting a high degree of biocompatibility.[11][12] Using ADS as a matrix component can improve the safety profile of the delivery system.
PART 2: Experimental Protocols for Formulation
Two primary methods are presented for incorporating ADS into PLGA-based nanoparticles. The first is a single-step nanoprecipitation method ideal for initial screening, while the second is a more versatile emulsification-solvent evaporation technique suitable for drug encapsulation.
Protocol 1: Formulation of ADS-PLGA Hybrid Nanoparticles by Single-Step Nanoprecipitation
Principle: This technique, also known as the solvent displacement method, involves dissolving the polymer and the lipid component in a water-miscible organic solvent. This organic phase is then rapidly injected into an aqueous phase under stirring, causing the polymer and lipid to co-precipitate, forming hybrid nanoparticles.[2]
Workflow Diagram:
Caption: Workflow for single-step nanoprecipitation of ADS-PLGA nanoparticles.
Surfactant: Poly(vinyl alcohol) (PVA) or Poloxamer 188
Organic Solvent: Acetone or Tetrahydrofuran (THF), HPLC grade
Deionized (DI) water
Magnetic stirrer and stir bars
Syringe pump (optional, for controlled addition)
Rotary evaporator or fume hood for overnight stirring
High-speed refrigerated centrifuge
Step-by-Step Methodology:
Organic Phase Preparation:
Weigh 50 mg of PLGA and 10 mg of ADS.
Dissolve both components in 5 mL of acetone. Ensure complete dissolution, gentle warming may be required but avoid boiling.
Aqueous Phase Preparation:
Prepare a 1% w/v PVA solution by dissolving 200 mg of PVA in 20 mL of DI water. This may require heating to ~60 °C. Cool to room temperature before use.
Nanoprecipitation:
Place the aqueous phase in a beaker on a magnetic stirrer and stir vigorously (~800 RPM).
Draw the organic phase into a syringe.
Add the organic phase dropwise (or via a syringe pump at a rate of 1 mL/min) to the center of the vortex of the stirring aqueous phase. A milky white suspension should form instantly.
Solvent Removal:
Leave the suspension stirring in a fume hood overnight at room temperature to allow for the complete evaporation of the acetone.
Purification:
Transfer the nanoparticle suspension to centrifuge tubes.
Centrifuge at 15,000 x g for 20 minutes at 4 °C.
Discard the supernatant, which contains residual PVA and un-incorporated components.
Resuspend the nanoparticle pellet in 10 mL of fresh DI water by vortexing or brief sonication.
Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.
Storage:
After the final wash, resuspend the nanoparticle pellet in a suitable volume of DI water for immediate characterization or add a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.
Critical Parameters & Rationale:
Lipid-to-Polymer Ratio (ADS:PLGA): The initial 1:5 ratio is a starting point. Increasing this ratio may enhance the lipid character of the shell but could lead to instability or the formation of separate lipid vesicles.
Stirring Speed: Must be high enough to ensure rapid diffusion of the organic solvent and prevent particle aggregation upon formation.
Solvent Choice: Acetone is preferred for its high miscibility with water and volatility. THF is another option but may require longer evaporation times.
Protocol 2: Formulation of Drug-Loaded ADS-PLGA Nanoparticles by Emulsification-Solvent Evaporation
Principle: This method is highly versatile and particularly suited for encapsulating hydrophobic drugs. An organic phase containing the polymer, ADS, and the drug is emulsified in an aqueous surfactant solution using high-energy sonication. The subsequent removal of the organic solvent leads to the solidification of nanoparticles with the drug entrapped within the core.[3][10]
Workflow Diagram:
Caption: Workflow for emulsification-solvent evaporation to produce drug-loaded ADS-PLGA NPs.
Materials & Equipment:
Same materials as Protocol 1, with the addition of:
Hydrophobic model drug (e.g., Paclitaxel, Curcumin)
Organic Solvent: Dichloromethane (DCM) or Chloroform
Probe sonicator (homogenizer)
Step-by-Step Methodology:
Oil Phase (O) Preparation:
In a glass vial, dissolve 100 mg of PLGA, 20 mg of ADS, and 10 mg of the hydrophobic drug in 4 mL of DCM.
Aqueous Phase (W) Preparation:
Prepare 20 mL of a 2% w/v PVA solution in DI water.
Emulsification (O/W):
Add the oil phase to the aqueous phase.
Immediately emulsify the mixture using a probe sonicator. Perform sonication in an ice bath to prevent overheating. A typical setting is 40% amplitude for 2 minutes (30 seconds on, 10 seconds off cycles). The solution should turn into a uniform, milky emulsion.
Solvent Evaporation:
Transfer the emulsion to a larger beaker and stir at a moderate speed (~400 RPM) at room temperature for at least 4 hours to allow the DCM to evaporate. This step hardens the nanoparticles.
Purification and Storage:
Follow steps 5 and 6 from Protocol 1 to wash and collect the drug-loaded nanoparticles.
PART 3: Characterization and Validation
Formulation is incomplete without rigorous characterization. These steps validate the success of the protocols and quantify the critical quality attributes of the nanoparticles.
Proposed Nanoparticle Structure
The formulation methods described aim to produce a core-shell LPHNP structure.
Caption: Proposed core-shell structure of an ADS-PLGA hybrid nanoparticle.
Key Characterization Techniques
All measurements should be performed in triplicate to ensure statistical validity.
Parameter
Technique
Typical Expected Results
Significance
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
150 - 250 nm, PDI < 0.2
Size influences biodistribution and cellular uptake. A low PDI indicates a monodisperse and homogenous sample.
Surface Charge
Zeta Potential Measurement
-15 to -30 mV
A sufficiently negative charge (from PLGA's carboxyl end-groups) ensures colloidal stability by preventing aggregation.
Morphology
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)
Spherical particles with a visible core-shell structure (TEM)
Confirms size, shape, and the successful formation of the hybrid structure.
Encapsulation Efficiency (EE%) & Drug Loading (DL%)
HPLC / UV-Vis Spectrophotometry
EE% > 80%, DL% > 2%
Quantifies the amount of drug successfully encapsulated. Calculated as:EE% = (Total Drug - Free Drug) / Total Drug * 100DL% = (Total Drug - Free Drug) / NP Weight * 100
In Vitro Drug Release
Dialysis Method
Biphasic release: initial burst followed by sustained release over 72h
Evaluates the formulation's ability to control the release of the encapsulated drug over time.
Conclusion
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (ADS) represents a promising, albeit under-explored, excipient for advanced polymeric drug delivery systems. Its unique lipidic structure allows it to function as a stabilizer and release-rate modifier within PLGA nanoparticles. The protocols detailed in this guide provide a robust starting point for researchers to formulate and characterize ADS-based LPHNPs. By systematically applying these methods and understanding the rationale behind critical formulation parameters, scientists can effectively harness the potential of this novel compound to create next-generation nanomedicines.
References
NextSDS. N,N'-[(acetylimino)diethane-1,2-diyl]distearamide - Chemical Substance Information. Available from: [Link]
Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC. Available from: [Link]
Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding - PMC. Available from: [Link]
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. Available from: [Link]
CN105482159A - Ethylene bis stearamide water-based dispersion solution and preparation method thereof - Google Patents.
N,N'-[(acetylimino)diethane-2,1-diyl]bis[N-(3,7-dimethyloct-6-en-1-yl)acetamide] - PubChem. Available from: [Link]
Advances in Lipid-Polymer Hybrid Nanoparticles: Design Strategies, Functionalization, Oncological and Non-Oncological Clinical Prospects - MDPI. Available from: [Link]
DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release - New Journal of Chemistry (RSC Publishing). Available from: [Link]
N,N′-ETHYLENEDI(STEARAMIDE) - Ataman Kimya. Available from: [Link]
Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation - Frontiers. Available from: [Link]
N,N′-Ethylenebisstearamide Additive in Intravaginal Drug Delivery Device Determined by NP-LC with ELSD - ResearchGate. Available from: [Link]
N,N'-(Ethane-1,2-diyl)distearamide | CAS#:110-30-5 | Chemsrc. Available from: [Link]
Comprehensive insights on lipid-based drug delivery systems - CAS. Available from: [Link]
Ethylene bis stearamide | Ataman Kimya. Available from: [Link]
Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides | Chemical Reviews. Available from: [Link]
Engineering of lipid-coated PLGA nanoparticles with a tunable payload of diagnostically active nanocrystals for medical imaging - Chemical Communications (RSC Publishing). Available from: [Link]
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. Available from: [Link]
Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC. Available from: [Link]
ETHYLENE DISTEARAMIDE - Ataman Kimya. Available from: [Link]
Lipid Polymeric Hybrid Nanoparticles: Formulation Techniques and Effects on Glioblastoma - Semantic Scholar. Available from: [Link]
Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed. Available from: [Link]
Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. Available from: [Link]
Lipid-Based Drug Delivery Systems for Diseases Managements - MDPI. Available from: [Link]
Advanced Sample Preparation and LC-MS/MS Quantification Strategies for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Introduction & Chemical Context N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS No. 85187-61-7) is a highly lipophilic synthetic lipid and structural additive[1].
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS No. 85187-61-7) is a highly lipophilic synthetic lipid and structural additive[1]. With a molecular formula of C42H83N3O3 and a molecular weight of 678.1 g/mol , its structure consists of a central acetylated diethylenetriamine core that is amidated with two long-chain (C18) stearic acid groups. Because it lacks any free primary or secondary amines—all three nitrogen atoms are locked in stable, neutral amide bonds—it presents unique bioanalytical challenges. Standard aqueous-based extractions and conventional Electrospray Ionization (ESI) methods often fail to yield reproducible or sensitive results for such compounds. This application note details a robust, field-proven methodology for the extraction and LC-MS/MS quantification of this distearamide in biological matrices.
Critical Methodological Insights (E-E-A-T)
To ensure scientific integrity and assay robustness, the experimental design must account for the specific physicochemical properties of the analyte:
Extraction Causality (Overcoming Hydrophobicity): Standard protein precipitation (PPT) using acetonitrile is insufficient for very long-chain neutral lipids, as these highly hydrophobic molecules tend to co-precipitate with the denatured protein pellet, leading to severe recovery losses[2]. While Isopropanol (IPA) can be used for the precipitation and extraction of shorter-chain ceramides[3], a modified liquid-liquid extraction (LLE) using Methyl tert-butyl ether (MTBE) is vastly superior for distearamides. MTBE efficiently solubilizes the C18 chains and, crucially, forms the upper organic layer during phase separation. This prevents contamination from the aqueous and protein phases during automated or manual transfer, ensuring a cleaner extract.
Ionization Causality (Adduct Formation vs. Protonation): Because N,N'-((Acetylimino)diethane-1,2-diyl)distearamide lacks a basic amine, it does not easily protonate to form an[M+H]+ ion in standard ESI positive mode. To achieve high sensitivity, analysts must rely on salt-enhanced adduct formation. Doping the mobile phase with ammonium formate drives the formation of the highly stable ammonium adduct [M+NH4]+[4]. Alternatively, Atmospheric Pressure Chemical Ionization (APCI) is highly recommended, as it is generally the preferred ionization mode for uncharged waxes and distearamides that ionize poorly in ESI[5].
Adsorption Mitigation: The dual stearyl chains cause severe non-specific binding (lipid "blooming" or adsorption) to standard polypropylene labware. All extractions, standard curves, and LC-MS/MS analyses must utilize silanized glass vials or specialized low-bind plastics to prevent concentration-dependent signal loss.
Mandatory Visualization: Extraction Workflow
MTBE-based liquid-liquid extraction workflow for highly hydrophobic neutral lipids.
Experimental Protocols
Reagent Preparation & Standards
Stock Solutions: Prepare the primary stock solution of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (1 mg/mL) in 100% Isopropanol (IPA) or Chloroform. Do not use Methanol or Water, as the compound will precipitate.
Internal Standard (IS): Utilize a stable isotope-labeled ceramide (e.g., d7-Ceramide d18:1/18:0) or a structural analog. Prepare the IS working solution at 50 ng/mL in cold Methanol.
Step-by-Step MTBE Extraction Protocol
This protocol is a self-validating system designed to ensure complete phase separation and high recovery of lipophilic targets.
Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 2 mL silanized glass or low-bind microcentrifuge tube.
Protein Disruption: Add 225 µL of cold Methanol (containing the IS). Vortex vigorously for 30 seconds to disrupt lipid-protein complexes.
Lipid Solubilization: Add 750 µL of LC-MS grade MTBE. Incubate the mixture on a thermomixer at 1,000 rpm for 15 minutes at room temperature.
Phase Separation: Add 188 µL of LC-MS grade water. Vortex for 20 seconds. This specific solvent ratio (MeOH:MTBE:H2O) forces a clean phase separation.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Collection: Carefully transfer 600 µL of the upper MTBE organic layer (containing the distearamide) to a fresh silanized glass vial.
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried lipid extract in 100 µL of IPA:Methanol (1:1, v/v). Vortex for 1 minute and transfer to an autosampler vial.
Data Presentation & LC-MS/MS Parameters
Chromatographic separation of highly lipophilic compounds requires a column capable of handling 100% organic mobile phases without phase collapse. A Charged Surface Hybrid (CSH) C18 column is highly recommended for lipidomics.
Note: If utilizing APCI mode, the precursor ion should be monitored at m/z 679.1 [M+H]+ as the thermal vaporization process often strips the ammonium adduct, yielding the protonated species or in-source water loss fragments.
Mechanistic Overview: The Physics of Internal Lubrication
In the extrusion of high-molecular-weight thermoplastics and pharmaceutical-grade polymers (such as PVC, HPMC, or copovidone), managing melt viscosity is a critical engineering challenge. High melt viscosity leads to excessive viscous dissipation (shear heating), which can cause thermal degradation of the polymer matrix or shear-induced destruction of sensitive Active Pharmaceutical Ingredients (APIs) [4].
To mitigate this, lubricants are introduced into the formulation. While external lubricants migrate to the polymer-metal interface to reduce wall friction, internal lubricants must operate within the polymer matrix itself. They function by infiltrating the polymer's molecular chains, promoting inter-molecular flow via chain slippage, and fundamentally decreasing the bulk melt viscosity [1]. To achieve this, an internal lubricant must possess high compatibility with the polymer, typically requiring polar functional groups [2].
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS 85187-61-7) represents a highly specialized class of internal lubricants [3]. Structurally, it is a diethylenetriamine derivative featuring a dense, highly polar core (one central N-acetyl group and two terminal amide linkages) flanked by two long, non-polar aliphatic tails (stearoyl groups).
The Causality of its Efficacy:
The polar core acts as a chemical anchor, forming hydrogen bonds with the polar domains of the host polymer. Once anchored, the long C17 aliphatic tails project into the interstitial spaces between polymer chains. This creates localized "free volume" and sterically shields the polymer chains from one another, drastically reducing inter-chain friction without compromising the macroscopic mechanical integrity of the extrudate.
Physicochemical & Functional Profile
To engineer a predictable extrusion process, the thermodynamic and structural properties of the additive must be established. The quantitative data for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is summarized below.
Parameter
Specification / Data
Chemical Name
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
CAS Registry Number
85187-61-7
Molecular Formula
C₄₂H₈₃N₃O₃
Molecular Weight
678.1 g/mol
Structural Architecture
Diethylenetriamine backbone; N-acetylated core; N,N'-distearoylated termini
Mechanism of Action
Internal lubrication via polar core anchoring and aliphatic tail steric shielding
Primary Application
Melt viscosity reduction and shear-burn prevention in thermoplastic/HME processing
Logical Relationship Diagram
Mechanistic pathway of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in polymer matrices.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols cannot merely be a list of instructions; they must be designed with inherent causality and self-validating checkpoints to ensure data integrity.
Protocol 1: High-Shear Compounding and Pre-Extrusion Blending
Causality: The lubricant must be homogeneously distributed at the particulate level prior to melting. If the waxy lubricant is poorly dispersed, it will form localized domains of high concentration, leading to extruder surging, inconsistent torque, and erratic API dosing in pharmaceutical applications.
Preparation: Weigh the base polymer powder/pellets and 0.5% to 2.0% (w/w) of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
High-Shear Mixing: Introduce the components into a high-shear granulator or acoustic mixer. Run the mixer at 500 RPM for 5 minutes. The mechanical shear slightly warms the mixture, allowing the lubricant to superficially coat the polymer particles.
Self-Validation Step: Extract three random 5 mg samples from different spatial zones of the blending vessel. Perform Differential Scanning Calorimetry (DSC) on each. A uniform endothermic peak corresponding to the lubricant's melting point across all three samples confirms a statistically homogeneous distribution. If variance exceeds 5%, resume mixing.
Protocol 2: Hot-Melt Extrusion (HME) Processing
Causality: The thermal profile of the extruder must be explicitly designed to melt the lubricant in the feeding/melting zone before the bulk polymer fully transitions. This allows the liquid lubricant to infiltrate the polymer chains early, facilitating plastic deformation without the generation of excessive frictional heat.
Configuration: Utilize a co-rotating twin-screw extruder equipped with a standard mixing screw profile (alternating conveying elements and 45°/90° kneading blocks).
Thermal Profiling:
Zone 1 (Feed): Set to 20°C below the lubricant's melting temperature (
Tm
).
Zone 2 (Melting): Set to 10°C above the lubricant's
Tm
.
Zones 3-6 (Metering/Die): Set to the target processing temperature of the polymer matrix.
Execution: Initiate gravimetric feeding at a constant rate (e.g., 2.0 kg/hr ) and set the screw speed to 100 RPM. Allow the system to reach a steady state (typically 3 residence times).
Self-Validation Step: Monitor the Specific Mechanical Energy (SME) and the melt temperature via a thermocouple at the die. A successfully internally lubricated system will exhibit a 15–25% reduction in SME and a die melt temperature that closely matches the barrel setpoint (indicating the suppression of shear heating) when compared to an unlubricated control run.
Protocol 3: Rheological Validation via Capillary Rheometry
Causality: To definitively classify the additive's behavior as an internal lubricant rather than an external slip agent, one must analyze its effect on bulk fluid dynamics across a broad spectrum of shear rates. External lubricants cause wall slip (affecting high shear rates disproportionately), whereas internal lubricants lower the fundamental viscosity of the melt.
Loading: Load the extruded, pelletized samples into the barrel of a capillary rheometer pre-heated to the standard processing temperature.
Extrusion: Force the melt through a capillary die (L/D ratio of 20:1 to minimize entrance effects) at varying shear rates ranging from 10 to 1000 s⁻¹.
Self-Validation Step: Apply the Rabinowitsch-Mooney correction to the raw data to calculate the true viscosity. Plot Apparent Viscosity vs. Shear Rate on a log-log scale. If the additive is functioning correctly as an internal lubricant, the entire viscosity curve will shift downward uniformly parallel to the neat polymer curve. A non-linear shift pronounced only at high shear rates indicates a failure of internal dispersion and a transition to external wall-slip behavior.
References
Faith Industries Limited. (2022). Functions of Internal and External Lubrication of PVC Lubricant. Retrieved from[Link]
Google Patents. (2003). US6663931B2 - White oil extrusion lubricant.
ResearchGate. (2018). Advanced Pharmaceutical Applications of Hot-Melt Extrusion Coupled with Fused Deposition Modelling (FDM) 3D Printing for Personalised Drug Delivery. Retrieved from[Link]
Method
In vitro assay protocols for testing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide cytotoxicity
Application Note: In Vitro Cytotoxicity Profiling of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide Scientific Rationale & Experimental Paradigm N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS 85187-61-7) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Cytotoxicity Profiling of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Scientific Rationale & Experimental Paradigm
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS 85187-61-7) is a highly hydrophobic, synthetic lipidic compound characterized by an acetylated diethylenetriamine (DETA) core flanked by two saturated stearic acid (C18:0) tails. In pharmaceutical and biomaterial sciences, such distearamides are frequently evaluated as structural excipients or hydrophobic core components in Lipid Nanoparticles (LNPs).
The Core Challenge: The extreme hydrophobicity of this molecule presents a critical artifact risk in standard in vitro assays. Direct introduction of this compound into aqueous cell culture media results in immediate uncontrolled precipitation. These macroscopic aggregates either physically crush the cell monolayer (yielding false-positive toxicity) or fail to be endocytosed entirely (yielding false-negative safety profiles).
The Causality of the Solution: To achieve physiological relevance, the compound must be formulated into a stable nanoscale dispersion prior to cellular exposure. By utilizing microfluidic mixing to formulate the distearamide with helper lipids (e.g., DSPC and cholesterol), we control the hydrodynamic size and ensure the cells interact with the compound via biologically relevant endocytotic pathways[1]. Furthermore, because LNPs predominantly accumulate in the liver in vivo, we mandate the use of human hepatocellular carcinoma (HepG2) cells as the primary biological model[2].
Mechanistic Workflow
The following diagram illustrates the engineered pathway for delivering and evaluating the cytotoxicity of this hydrophobic compound.
Figure 1: Mechanistic workflow of LNP-formulated N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
Self-Validating Protocol Workflows
To ensure absolute data integrity, this protocol employs a self-validating system utilizing a multiplexed readout. We simultaneously measure ATP (metabolic viability) and Lactate Dehydrogenase (LDH) release (membrane integrity). This biphasic approach distinguishes between true intracellular toxicity and extracellular surfactant-mediated lysis[3].
Protocol A: Microfluidic Nanoparticle Formulation
Objective: Convert the insoluble distearamide into a bioavailable nanoscale suspension.
Lipid Phase Preparation: Dissolve N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, DSPC, and Cholesterol (molar ratio 50:10:40) in anhydrous ethanol to a final total lipid concentration of 10 mg/mL.
Aqueous Phase Preparation: Prepare a 50 mM Sodium Acetate buffer (pH 4.0).
Microfluidic Mixing: Using a microfluidic mixer, inject the lipid phase and aqueous phase at a 1:3 volume ratio with a total flow rate of 12 mL/min. The rapid polarity shift forces the hydrophobic distearamide to self-assemble into the core of the lipid nanoparticles[2].
Dialysis & Validation: Dialyze the formulation against 1X PBS (pH 7.4) for 24 hours to remove ethanol.
System Suitability Check: Measure the particles via Dynamic Light Scattering (DLS). Validation Criteria: The protocol may only proceed if the Polydispersity Index (PDI) is < 0.2 and the Z-average diameter is between 80–150 nm.
Protocol B: HepG2 Cell Seeding and Dosing
Objective: Expose hepatocytes to the formulation under controlled, reproducible conditions.
Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled tissue culture plate at a density of 1.5 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[2].
Dosing Preparation: Prepare a 10-point serial dilution of the formulated distearamide in complete culture media, ranging from 0.1 µg/mL to 500 µg/mL.
Control Assignment (Critical for Validation):
Vehicle Control: Empty liposomes (DSPC/Cholesterol only) to rule out carrier toxicity.
LDH Release (Membrane Integrity): After the incubation period, transfer 50 µL of the culture supernatant from each well to a new 96-well clear plate. Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 minutes. Read absorbance at 490 nm. High absorbance indicates surfactant-like membrane rupture[3].
ATP Quantitation (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 50 µL of a luminescent ATP detection reagent (e.g., CellTiter-Glo). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Read luminescence. A drop in luminescence indicates metabolic stalling or apoptosis[3].
System Suitability Check: Calculate the Z'-factor using the positive and negative controls. Validation Criteria: Z'-factor must be ≥ 0.5 for the assay to be deemed reliable.
Quantitative Data Presentation
The multiplexed approach yields a comprehensive toxicity profile. Below is a structured representation of the expected pharmacological parameters when analyzing this specific distearamide.
Treatment Group
Hydrodynamic Size (nm)
PDI
ATP Viability IC₅₀ (µg/mL)
LDH Release EC₅₀ (µg/mL)
Mechanistic Interpretation
Untreated Control
N/A
N/A
Baseline (100%)
Baseline (0%)
Healthy cell baseline.
Vehicle (DSPC/Chol)
95 ± 5
0.12
> 500
> 500
Carrier is non-toxic and stable.
Distearamide LNP
110 ± 8
0.15
185 ± 12
320 ± 15
Primary toxicity is metabolic (endosomal stress) prior to membrane lysis.
Triton X-100 (0.1%)
N/A
N/A
< 1
< 1
Immediate necrotic membrane rupture.
Table 1: Expected physicochemical and cytotoxicity profiles. A lower ATP IC₅₀ compared to the LDH EC₅₀ suggests the compound induces intracellular metabolic stress before causing catastrophic membrane failure.
Application Note: A Validated Strategy for the Extraction and Quantification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide from Human Plasma
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the extraction and isolation of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This document is designed not as a rigid temp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the extraction and isolation of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This document is designed not as a rigid template, but as an in-depth technical guide grounded in established analytical principles, tailored to the specific challenges posed by this unique analyte within complex biological matrices.
Introduction and Method Principle
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS No. 85187-61-7) is a large, highly lipophilic bis-amide molecule with a molecular formula of C42H83N3O3[1]. Its structure, featuring two C18 stearamide chains, renders it waxy and practically insoluble in aqueous media, presenting a significant challenge for its extraction from protein- and salt-rich biological fluids like plasma[2]. The objective of this protocol is to provide a robust and reproducible workflow for the isolation and subsequent quantification of this analyte, ensuring high recovery and minimal matrix interference.
The core strategy employs a multi-stage approach that leverages the analyte's distinct physicochemical properties:
Liquid-Liquid Extraction (LLE): A modified biphasic solvent system, based on the principles of the Folch and Bligh & Dyer methods, is used for the initial extraction. This step efficiently separates lipids, including the target analyte, from the bulk of aqueous and proteinaceous matrix components[3][4][5].
Solid-Phase Extraction (SPE): A subsequent cleanup and concentration step using reversed-phase SPE further purifies the analyte. This is critical for removing more polar lipids and other co-extracted interferences that could compromise downstream analysis[6][7][8].
UPLC-HRMS Analysis: Final separation and detection are achieved using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry. This provides the necessary selectivity to distinguish the analyte from a complex lipid background and the sensitivity required for accurate quantification[9][10][11].
This integrated workflow is designed to be a self-validating system, incorporating quality controls at each stage to ensure data integrity, in line with international guidelines on bioanalytical method validation[12][13].
Overall Workflow Visualization
The following diagram outlines the complete procedural sequence from sample receipt to final data analysis.
Caption: High-level workflow for analyte extraction and analysis.
Standards: Analytical standard of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. A stable isotope-labeled internal standard (SIL-IS) is highly recommended. If unavailable, a close structural analog may be used.
Biological Matrix: Human plasma, collected in K2EDTA tubes.
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, UPLC-HRMS system (e.g., Orbitrap or Q-TOF).
Labware: Low-adhesion polypropylene tubes, glass test tubes, volumetric flasks.
Detailed Experimental Protocols
This protocol is designed to efficiently precipitate proteins and extract a broad range of lipophilic compounds from plasma.
Sample Aliquoting: To a 2 mL low-adhesion microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
Internal Standard Spiking: Add 10 µL of the internal standard working solution (in MeOH) to all tubes except for the double blank.
Protein Precipitation: Add 300 µL of cold MeOH. Vortex vigorously for 30 seconds. The methanol serves to denature proteins, breaking the non-covalent bonds between lipids and proteins, thereby making the lipids accessible for extraction[14].
Biphasic Extraction: Add 600 µL of CHCl3. Vortex for 1 minute. This creates the classic chloroform/methanol/water solvent system (proportions are approximately 2:1:0.8 v/v/v after accounting for water in the plasma), which is highly effective for total lipid extraction[3][4].
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a central disk of precipitated protein, and a lower organic (chloroform) layer containing the target analyte.
Extract Collection: Carefully aspirate the lower organic layer (~550 µL) using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the protein interface to ensure a clean extract[5].
Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen at 40°C.
This step removes more polar, interfering lipids and concentrates the analyte.
Caption: Logical steps of the solid-phase extraction (SPE) process.
Reconstitution: Reconstitute the dried LLE extract in 200 µL of 50:50 (v/v) MeOH/Water. Vortex to dissolve.
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of MeOH followed by 2 mL of water. Do not allow the cartridge to dry. This step activates the stationary phase for optimal analyte retention[3][8].
Sample Loading: Load the entire 200 µL of the reconstituted sample onto the conditioned cartridge.
Washing: Wash the cartridge with 2 mL of 40% (v/v) aqueous MeOH. This removes highly polar lipids and salts while the lipophilic target analyte remains bound to the C18 sorbent.
Elution: Elute the target analyte from the cartridge with 2 mL of 90:10 (v/v) Isopropanol/Chloroform into a clean glass tube. This strong, non-polar solvent mixture ensures complete recovery of the highly lipophilic analyte.
Drying and Final Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 ACN/IPA) for UPLC-MS analysis.
The final analytical step separates the analyte from any remaining matrix components and provides sensitive detection.
UPLC System: Waters ACQUITY UPLC or equivalent.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium formate in 60:40 ACN:Water.
Mobile Phase B: 10 mM Ammonium formate in 90:10 IPA:ACN.
Flow Rate: 0.4 mL/min.
Gradient:
0-2 min: 30% B
2-12 min: 30% to 100% B
12-15 min: Hold at 100% B
15.1-18 min: Return to 30% B (re-equilibration)
Injection Volume: 5 µL.
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Sciex QTOF).
Data Acquisition: Full scan MS from m/z 300-1200, with data-dependent MS/MS for fragmentation and structural confirmation. Quantitation is performed using the extracted ion chromatogram (XIC) of the analyte's and internal standard's precursor ions[10].
Method Validation and Performance Characteristics
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose[13][15]. The following parameters should be assessed.
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components. Assessed by analyzing at least six different blank plasma lots.
Calibration Curve: The relationship between instrument response and known analyte concentrations. A linear range covering the expected biological concentrations should be established.
Accuracy and Precision: Accuracy (% bias) and precision (% coefficient of variation, CV) should be determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[12].
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
Matrix Effect: The influence of co-eluting matrix components on analyte ionization, which can cause suppression or enhancement[16].
Stability: Analyte stability should be evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.
QC Level
Nominal Conc. (ng/mL)
Intra-day (n=6)
Inter-day (n=18)
Accuracy (%) | Precision (%CV)
Accuracy (%) | Precision (%CV)
LLOQ
1.0
105.2 | 8.9
103.5 | 11.2
Low QC
3.0
98.7 | 6.5
101.1 | 7.8
Mid QC
50.0
101.5 | 4.2
102.3 | 5.1
High QC
150.0
97.9 | 3.8
99.4 | 4.5
Note: The data presented in this table are for illustrative purposes and represent typical performance expectations for a validated bioanalytical method.
Senior Application Scientist Insights: Causality and Pitfalls
Choice of LLE Solvents: The chloroform/methanol system is a gold standard for a reason; it effectively disrupts protein binding and extracts a wide polarity range of lipids[4]. For a highly non-polar target like this, ensuring sufficient chloroform is key to driving the analyte into the organic phase.
Necessity of SPE: While LLE is excellent for initial cleanup, it is non-selective among lipids. Plasma is rich in phospholipids and triglycerides that can cause significant ion suppression in the MS source[17]. The C18 SPE step is a critical and targeted measure to remove more polar lipids that would elute earlier in the reversed-phase UPLC run, ensuring a cleaner baseline and more reliable quantification for our late-eluting analyte.
Internal Standard Strategy: Due to the multiple, complex steps (LLE, drying, SPE, reconstitution), volumetric losses are inevitable. A stable isotope-labeled internal standard, which behaves identically to the analyte throughout the entire process, is the only way to correct for these losses and potential matrix effects accurately, ensuring trustworthy quantitative results.
Analyte Adsorption: Large, "sticky" lipophilic molecules can adsorb to standard polypropylene labware. Using low-adhesion tubes and minimizing sample transfers can significantly improve recovery and precision.
Chromatography: A long, shallow gradient is essential to achieve separation from other structurally similar endogenous lipids. The high concentration of isopropanol in Mobile Phase B is crucial for eluting such a non-polar compound from the C18 column in a reasonable time with good peak shape.
Conclusion
This application note details a comprehensive and robust methodology for the extraction, isolation, and quantification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide from human plasma. By combining the strengths of liquid-liquid extraction for bulk cleanup, solid-phase extraction for targeted purification, and UPLC-HRMS for sensitive analysis, this protocol provides the reliability and performance required for regulated bioanalysis in drug development and clinical research. The principles and validation framework described herein ensure that the generated data is accurate, precise, and fit for purpose.
References
Click to expand
Sample Processing Methods for Lipidomics Research - Creative Proteomics. [URL: https://www.creative-proteomics.com/resource/sample-processing-methods-for-lipidomics-research.htm]
Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441641/]
Ultrahigh-Performance Capillary Liquid Chromatography-Mass Spectrometry at 35 kpsi for Separation of Lipids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349103/]
New Applications of Mass Spectrometry in Lipid Analysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2674725/]
Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21919574/]
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8115655/]
Full article: Direct Injection of Lipophilic Compounds in the Organic Phase from Liquid–Liquid Extracted Plasma Samples onto a Reversed-Phase Column - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.4155/bio.11.173]
A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059882/]
A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c05419]
Bioanalytical method validation: An updated review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658049/]
Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. [URL: https://www.chromatographyonline.
bioanalytical method validation and study sample analysis m10 - ICH. [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
Bioanalytical Method Development and Validation Services - Charles River Laboratories. [URL: https://www.criver.
Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4284956/]
Advances in Lipid Extraction Methods—A Review - MDPI. [URL: https://www.mdpi.com/2073-4441/14/1/25]
Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160418/]
Solid-phase extraction columns in the analysis of lipids - AOCS. [URL: https://www.aocs.org/stay-informed/inform-magazine/featured-articles/solid-phase-extraction-columns-in-the-analysis-of-lipids-july-2000]
A beginner's guide to lipidomics | The Biochemist - Portland Press. [URL: https://portlandpress.com/biochemist/article/44/1/12/230410/A-beginner-s-guide-to-lipidomics]
distearoylethylenediamine - Inventory of Food Contact Substances Listed in 21 CFR - FDA. [URL: https://www.cfsanappsexternal.fda.gov/scripts/fdcc/index.cfm?set=FCS&id=DISTEAROYLETHYLENEDIAMINE]
ICH M10 on bioanalytical method validation - Scientific guideline. [URL: https://www.ema.europa.
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [URL: https://www.hhs.
Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard - Chromatography Today. [URL: https://www.chromatographytoday.com/news/mass-spec/40/sciex/why-isolate-lipids-from-biological-samples-making-lipidomics-by-mass-spectrometry-the-standard/40141]
How to resolve poor solubility of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in aqueous media
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubilization of N,N'-((Acetylimino)diethane-1,2-di...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubilization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7).
Below, you will find diagnostic insights, field-proven formulation protocols, and troubleshooting FAQs to help you successfully integrate this highly lipophilic compound into your experimental workflows.
Part 1: Diagnostic Q&A – Understanding the Molecule
Q: Why is N,N'-((Acetylimino)diethane-1,2-diyl)distearamide completely insoluble in my aqueous buffers?A: The insolubility is a direct result of the molecule's structural thermodynamics. The compound consists of a diethylenetriamine (DETA) core where all three nitrogen atoms are fully amidated (two terminal C18 stearamides and one central acetamide). The two massive 18-carbon stearoyl chains completely dominate the molecule's physicochemical profile, giving it a waxy, highly lipophilic character nearly identical to synthetic waxes like . Because water cannot disrupt the strong hydrophobic interactions and intermolecular hydrogen bonding between the amide groups, the compound exhibits an extremely high lattice energy and excludes water.
Q: Can I adjust the pH of my buffer to protonate the molecule and force it into solution?A:No. Unlike primary, secondary, or tertiary amines, the nitrogen atoms in amides are resonance-stabilized; their lone electron pairs are delocalized into the adjacent carbonyl groups. Consequently, this molecule contains zero ionizable protons at physiological pH. Acidifying or basifying your media will not create a soluble salt and will only risk hydrolyzing the amide bonds.
Part 2: Formulation Protocols
To successfully utilize this compound, you must abandon traditional dissolution methods and instead rely on supramolecular assembly . Your choice of protocol depends entirely on your downstream application.
Decision tree for selecting the optimal solubilization strategy based on downstream applications.
Protocol A: Liposomal Integration via Thin-Film Hydration
Best for: Cell culture, in vivo dosing, and targeted drug delivery.
Causality: Because this molecule is structurally analogous to a structural lipid (like a ceramide), forcing it into a monomeric aqueous state is thermodynamically unfavorable. Instead, integrating it into the lipid bilayer of a liposome shields the hydrophobic C18 tails within the lipid membrane while exposing the polar headgroups to the aqueous environment.
Step-by-Step Methodology:
Lipid Mixing: Dissolve N,N'-((Acetylimino)diethane-1,2-diyl)distearamide alongside helper lipids (e.g., DSPC and Cholesterol) in a glass round-bottom flask using a 2:1 (v/v) mixture of Chloroform and Methanol.
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask walls. Dry the flask overnight in a vacuum desiccator to remove trace organic solvents.
Hydration: Add your pre-warmed aqueous buffer (e.g., PBS or HEPES). Critical Step: You must hydrate and stir the film at a temperature strictly above the phase transition temperature (Tc) of the highest-melting lipid in your mixture (typically >60°C for C18 chains) for at least 30 minutes[1].
Extrusion: To achieve a uniform nanoparticle size, pass the hot suspension through a polycarbonate membrane (e.g., 100 nm) using a micro-extruder for 10–15 passes[1].
Self-Validating System: Analyze the final suspension using Dynamic Light Scattering (DLS). A successful formulation will yield a translucent suspension with a Polydispersity Index (PDI) < 0.2. If the suspension is milky or the PDI > 0.4, the lipid film was not hydrated above the Tc, or extrusion was insufficient.
Step-by-step workflow for the thin-film hydration method to encapsulate highly lipophilic amides.
Protocol B: Co-Solvent & Surfactant Micellization
Best for: High-throughput in vitro screening and biochemical assays.
Causality: For quick assays, LNP formulation may be too time-consuming. To overcome the high lattice energy, you must first dissolve the compound in a strong aprotic solvent (DMSO), then kinetically trap the molecule in micelles using surfactants before introducing water.
Step-by-Step Methodology (The 10-40-5-45 Rule):
Stock Preparation: Dissolve the compound in anhydrous, fresh DMSO to create a 1.0 mg/mL stock. Tip: Heat the DMSO to 50°C and sonicate to ensure complete dissolution[2].
PEG Addition: Take 10% volume of your DMSO stock and add 40% volume of PEG300. Vortex thoroughly until the solution is completely clear[3].
Surfactant Addition: Add 5% volume of Tween-80 to the mixture. Vortex vigorously. The Tween-80 coats the hydrophobic tails, preventing aggregation[3].
Aqueous Phase Addition: Slowly, drop-by-drop, add 45% volume of warm Saline or PBS while continuously vortexing the tube[3].
Self-Validating System: The final working solution must remain optically clear. If cloudiness or micro-precipitates form immediately, the DMSO stock was likely contaminated with moisture, or the aqueous phase was added too rapidly, causing a "solvent crash."
Part 3: Quantitative Data & Strategy Comparison
Use the following table to compare the parameters of the two solubilization strategies and select the best fit for your experimental design.
Parameter
Protocol A: LNP / Liposomes
Protocol B: Micellization
Primary Mechanism
Thermodynamic integration into lipid bilayer
Kinetic trapping via surfactant micelles
Initial Solvents
Chloroform / Methanol (Evaporated)
Anhydrous DMSO (Retained)
Aqueous Media
PBS, HEPES, or Saline
PBS or Saline
Biocompatibility
Excellent (in vivo ready)
Moderate (Contains 10% DMSO / 5% Tween-80)
Preparation Time
12–24 hours (includes overnight drying)
< 30 minutes
Validation Metric
DLS (Target: PDI < 0.2, Size ~100nm)
Visual Inspection (Target: Optically clear)
Part 4: Frequently Asked Questions (FAQs)
Q: My compound crashed out immediately when I pipetted my DMSO stock directly into cell culture media. Why?A: This is a classic phenomenon known as "solvent shifting." When you introduce a highly lipophilic compound dissolved in DMSO directly into a high-dielectric aqueous environment, the DMSO rapidly diffuses into the water. This leaves the hydrophobic C18 chains exposed, causing them to instantly aggregate and precipitate to minimize contact with water. You must use the intermediate surfactant transition states (PEG300/Tween-80) described in Protocol B to shield the lipid tails before water is introduced.
Q: How should I store the formulated solutions?A: For LNP formulations (Protocol A), store the suspension at 4°C. Do not freeze, as ice crystal formation will rupture the lipid bilayers and cause the compound to precipitate. For micellar solutions (Protocol B), it is highly recommended to prepare the final aqueous mixture immediately before use, as micelles are kinetically trapped and may eventually precipitate over several days[2].
References
Ethylene Bis Stearamide - Ataman Kimya. Ataman Chemicals. Verified chemical properties of structurally analogous bis-stearamides, demonstrating extreme lipophilicity and insolubility in water.
Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE 19(4): e0300467 (2024). Authoritative protocol for thin-film hydration, emphasizing the critical need to heat above the lipid transition temperature (Tc) and perform membrane extrusion.
Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Protocols.io (2023). Detailed methodology for LNP formulation and storage constraints to prevent hydrolysis and aggregation.
GW4869 | N-SMase Inhibitor. Selleck Chemicals. Guidelines on the necessity of anhydrous DMSO and heat (50°C) to prevent moisture-induced precipitation of highly lipophilic compounds.
Technical Support Center: Synthesis & Optimization of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7). This lipid-like molecule is synthesized via a two-step process: the amidation of diethylenetriamine (DETA) with stearic acid, followed by the selective acetylation of the central secondary amine.
Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to maximize your reaction yield and product purity.
Reaction Workflow & Critical Control Points
Figure 1: Two-step synthesis workflow of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
Part 1: Troubleshooting the Amidation Step (DETA + Stearic Acid)
FAQ 1: Why is my yield of the intermediate N,N'-distearoyldiethylenetriamine low, or why am I seeing unwanted cyclic byproducts?Mechanistic Cause: The primary amines of DETA are highly nucleophilic, allowing for straightforward amidation. However, if the reaction temperature exceeds 200°C, the newly formed amide nitrogen can nucleophilically attack the adjacent secondary amine's carbon center, driving a dehydration reaction that forms an unwanted imidazoline ring[1].
Solution: Strict temperature control is mandatory. Maintain the reaction strictly between 150°C and 160°C. To drive the equilibrium forward without excessive heat, utilize azeotropic distillation (e.g., toluene in a Dean-Stark trap) to continuously remove the water byproduct[2].
FAQ 2: How do I prevent the central secondary amine from reacting during this first step?Mechanistic Cause: Selectivity relies on the inherent nucleophilic and steric differences between primary and secondary amines. The primary amines at the termini of DETA are significantly less sterically hindered.
Solution: Control the stoichiometry precisely. By using exactly 2.0 to 2.05 equivalents of stearic acid relative to DETA, the stearic acid will preferentially exhaust itself reacting with the primary amines, leaving the secondary amine intact for the subsequent acetylation step.
Part 2: Troubleshooting the Acetylation Step
FAQ 3: Why is the acetylation of the secondary amine incomplete despite using a large excess of acetic anhydride?Mechanistic Cause: The intermediate (N,N'-distearoyldiethylenetriamine) features a central secondary amine flanked by two massive, hydrophobic stearamide chains. This creates severe steric hindrance, establishing a high kinetic barrier that prevents direct nucleophilic attack on the acetic anhydride[3].
Solution: You must alter the reaction pathway by introducing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP reacts rapidly with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. This activated species is reactive enough to overcome the steric bulk of the secondary amine, driving the acetylation to completion[4].
FAQ 4: How can I optimize the acetylation yield without degrading the existing amide bonds?Mechanistic Cause: Forcing the reaction with strong acids (like perchloric acid) or excessive prolonged heat (>100°C) can lead to the hydrolysis of the previously formed stearamide bonds or induce complex intramolecular N-to-O acyl migrations[5].
Solution: Use mild heating (60-80°C) in a compatible solvent like dichloromethane (DCM) or neat acetic anhydride, relying entirely on the DMAP catalyst to lower the activation energy rather than brute-force thermodynamics.
Quantitative Data & Reaction Parameters
Reaction Phase
Reagents & Stoichiometry
Temp (°C)
Catalyst / Solvent
Self-Validating Indicator
Expected Yield
1. Amidation
DETA (1.0 eq) : Stearic Acid (2.05 eq)
150 - 160
Toluene (Entrainer)
Exactly 2.0 eq of water collected in Dean-Stark trap.
85 - 92%
2. Acetylation
Intermediate (1.0 eq) : Ac₂O (1.5 eq)
60 - 80
DMAP (0.1 eq) / DCM
Disappearance of secondary N-H stretch (~3300 cm⁻¹) on FTIR.
90 - 95%
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the N,N'-distearoyldiethylenetriamine Intermediate
This protocol utilizes physical phase separation (water collection) as a self-validating mechanism to confirm reaction completion.
Charge the Reactor: To a round-bottom flask, add Diethylenetriamine (1.0 eq) and Stearic Acid (2.05 eq). Add toluene to act as an azeotropic entrainer.
Setup: Equip the flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. Purge the system with nitrogen.
Reflux & Monitor: Heat the mixture to 150-160°C. Monitor the water collecting in the Dean-Stark trap[2].
Validation: The theoretical yield of water is 2.0 equivalents. The reaction is complete only when the water volume in the trap stabilizes at the theoretical maximum and ceases to accumulate.
Isolation: Cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the waxy intermediate.
Protocol 2: DMAP-Catalyzed Acetylation to Final Product
This protocol utilizes spectroscopic validation to ensure the sterically hindered amine is fully acetylated.
Dissolution: Dissolve the N,N'-distearoyldiethylenetriamine intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
Catalysis: Add triethylamine (1.5 eq) as an acid scavenger and 4-Dimethylaminopyridine (DMAP) (0.1 eq) as the nucleophilic catalyst[4].
Acetylation: Cool the mixture to 0°C. Dropwise add acetic anhydride (1.5 eq). Once added, gradually warm the reaction to a gentle reflux (60°C).
Validation: Take a small aliquot, evaporate the solvent, and run an FTIR spectrum. The reaction is complete when the broad secondary amine N-H stretch (approx. 3300 cm⁻¹) completely disappears, and a new tertiary amide carbonyl stretch appears (approx. 1640-1650 cm⁻¹).
Workup: Quench the reaction with cold water. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
References
Complex N-Acetylation of Triethylenetetramine
Source: PMC - NIH
URL:[Link]
Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids
Source: MDPI
URL:[Link]
Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines
Source: Langmuir - ACS Publications
URL:[Link]
Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness
Source: ResearchGate
URL:[Link]
Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts
Source: ChemRxiv
URL:[Link]
Technical Support Center: Troubleshooting Baseline Noise in HPLC-CAD/ELSD Analysis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
As a Senior Application Scientist, I approach HPLC baseline noise not as a random artifact, but as a direct physical readout of your system’s fluidics, solvent thermodynamics, and detector state. Analyzing N,N'-((Acetyli...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach HPLC baseline noise not as a random artifact, but as a direct physical readout of your system’s fluidics, solvent thermodynamics, and detector state.
Analyzing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide presents a unique chromatographic challenge. Because this molecule consists of two highly lipophilic stearamide (C18) chains and lacks a strong UV chromophore, traditional UV/Vis detection is ineffective. Consequently, analysts must rely on Non-Aqueous Reversed-Phase (NARP) chromatography coupled with universal, mass-sensitive aerosol detectors—specifically the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) [1].
While these detectors are powerful, they measure all non-volatile matter. This guide is designed to help you systematically diagnose and eliminate baseline noise specific to the analysis of highly hydrophobic amides.
Diagnostic Workflow
Before adjusting parameters, you must characterize the morphology of your baseline noise. Use the decision tree below to isolate the root cause.
Figure 1: Diagnostic decision tree for isolating HPLC-CAD/ELSD baseline noise sources.
Core Troubleshooting Guide (FAQs)
Q1: Why is my baseline background current exceptionally high (>5 pA in CAD or >5 mV in ELSD) even before injecting the distearamide?
The Causality: CAD and ELSD function by nebulizing the mobile phase and evaporating the solvent. Any non-volatile material left behind forms aerosol particles that generate a signal. Because N,N'-((Acetylimino)diethane-1,2-diyl)distearamide requires strong organic modifiers (like Isopropanol, THF, or Chloroform) for elution, lower-grade solvents introduce non-volatile impurities that register as a high, noisy background. Furthermore, the use of non-volatile salts will deplete uniform analyte response and cause serious damage to the detector [2].
The Fix: Restrict your mobile phase entirely to LC-MS grade solvents. If a buffer is required for peak shape, use only volatile additives (e.g., ammonium formate or ammonium acetate) at the absolute minimum concentration required [3].
Q2: I am running a gradient from Acetonitrile to Isopropanol (IPA) to elute the distearamide, but the baseline drifts upward massively. How do I correct this?
The Causality: Changing solvent composition during gradient elution alters the physical properties of the mobile phase—specifically surface tension and viscosity. As you transition to IPA, the nebulization efficiency and droplet size distribution change. Larger droplets are harder to dry in the drift tube, which alters the background signal and causes a reproducible baseline drift[1].
The Fix: Implement a post-column inverse gradient (See Protocol 2 below). By adding a make-up flow that mirrors your analytical gradient in reverse, the detector receives a constant solvent composition, stabilizing the nebulization process.
Q3: The noise appears as irregular, sharp spikes throughout the run rather than a smooth drift. Is my detector broken?
The Causality: While this can occasionally be caused by particulate matter in the nebulizer gas [4], for highly lipophilic molecules like distearamides, spikes almost always indicate on-column precipitation . If your sample is dissolved in 100% THF but injected into an initial mobile phase of 80% Methanol, the distearamide instantly crashes out of solution. It travels through the flow path as micro-precipitates. When these solid chunks hit the detector, they cause massive, irregular spikes.
The Fix: Match your injection solvent strictly to your initial mobile phase conditions. If the distearamide is insoluble in the initial conditions, you must adjust your starting gradient to include a higher percentage of the strong solvent.
Q4: How can I distinguish between column bleed and detector contamination?
The Causality: NARP conditions utilizing aggressive solvents (THF, Chloroform) can strip the stationary phase polymers from standard columns. Common HILIC or polymeric columns often exhibit significant column bleed under these conditions, increasing baseline noise and potentially contaminating the detector [5].
The Fix: Remove the column and replace it with a zero-dead-volume union. Run your gradient. If the baseline noise disappears, your column is bleeding. Switch to a low-bleed column specifically validated for aerosol detectors [6].
Self-Validating Experimental Protocols
Protocol 1: System Passivation and Detector Decontamination
Use this protocol to clear non-volatile residues and precipitated distearamide from the system.
Isolation: Disconnect the analytical column and replace it with a zero-dead-volume union. Route the flow directly to the CAD/ELSD.
Aqueous Flush (Salt Removal): Pump LC-MS grade Water at 1.0 mL/min for 30 minutes to dissolve any accumulated water-soluble buffer salts.
Organic Flush (Lipid Removal): Pump a mixture of 50% LC-MS grade Methanol / 50% LC-MS grade THF at 1.0 mL/min for 45 minutes. The THF is critical for dissolving any precipitated N,N'-((Acetylimino)diethane-1,2-diyl)distearamide lodged in the nebulizer.
Equilibration: Switch to 100% LC-MS grade Methanol for 30 minutes.
System Validation Check: Monitor the baseline while pumping 100% Methanol. The baseline noise must stabilize to < 0.5 mV (ELSD) or < 2 pA (CAD) [3]. If noise persists above these thresholds, the nebulizer assembly must be manually removed and sonicated.
Protocol 2: Post-Column Inverse Gradient Setup
Use this protocol to eliminate baseline drift caused by NARP gradient viscosity changes.
Hardware Configuration: Install a secondary pump (Pump B) and connect it to a T-piece union placed after the analytical column but before the CAD/ELSD inlet.
Method Programming: Program Pump B to deliver the exact inverse of your analytical gradient (Pump A).
Example: If Pump A runs a 10-minute gradient from 100% Methanol to 100% IPA, program Pump B to run a 10-minute gradient from 100% IPA to 100% Methanol.
Flow Rate Balancing: Ensure the combined flow rate entering the detector does not exceed the nebulizer's optimal range (typically 1.0 - 1.5 mL/min). Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min.
System Validation Check: Run a blank injection. The detector will now continuously receive a static 50/50 Methanol/IPA mixture. The baseline drift should be reduced to < 5% RSD variation across the entire gradient window [2].
Quantitative Diagnostics Summary
Summarizing the expected noise reductions when corrective actions are applied to CAD/ELSD systems:
Parameter / Factor
Root Cause
Symptom / Noise Profile
Expected Noise Reduction
Non-volatile Additives
Incomplete evaporation in drift tube
High continuous background (>10 pA / >5 mV)
~80-90% reduction by switching to volatile LC-MS buffers.
Gradient Elution (NARP)
Changing nebulization efficiency
Reproducible upward/downward drift
Drift minimized to <5% RSD variation via inverse gradient.
Analyte Precipitation
Distearamide insolubility in mobile phase
High-frequency, irregular spikes
Complete elimination of spikes by matching injection solvent.
Column Bleed
Stationary phase stripping by IPA/THF
Gradual baseline elevation over time
~10-fold lower noise using polymer-based/low-bleed columns.
Nebulizer Gas Impurity
Particulates in N2 supply
Random, sharp spikes
< 0.5 mV baseline noise achieved with high-purity N2.
References
National Institutes of Health (PMC). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Available at:[Link]
Shodex HPLC Columns. Baseline Stability with a Charged Aerosol Detector. Available at:[Link]
Analytical Chemistry (ACS). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Available at:[Link]
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at:[Link]
Preventing phase separation of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in lipid-based formulations
Welcome to the technical support center for lipid-based formulations containing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for lipid-based formulations containing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation, ensuring the development of stable and robust lipid-based delivery systems.
Introduction: Understanding the Challenge
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS 85187-61-7) is a complex lipid excipient characterized by two long stearamide chains, making it highly lipophilic and waxy in nature. Its molecular structure suggests a high melting point and a propensity for self-association and crystallization via hydrogen bonding between the amide groups. While these properties can be beneficial for creating structured lipid matrices or controlling drug release, they also present a significant risk of phase separation when incorporated into liquid or semi-solid lipid-based formulations.
Phase separation, the visible emergence of distinct layers, precipitates, or crystals, is a critical failure mode in formulation development. It indicates thermodynamic instability and can severely impact product performance, including drug content uniformity, bioavailability, and shelf-life. This guide provides a structured approach to diagnosing, resolving, and preventing this issue.
Part 1: Troubleshooting Guide - Diagnosing Phase Separation
This section is formatted as a series of questions and answers to help you identify the root cause of instability in your formulation.
Q1: I've observed a white precipitate or crystal growth in my formulation upon cooling or over time. What is the likely cause?
A1: This is a classic sign of crystallization-induced phase separation. Given the high degree of saturation and the presence of amide groups in N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, the molecule has a strong tendency to crystallize out of a solution, especially if the formulation becomes supersaturated upon cooling.
Causality: The solubility of this lipid is highly dependent on temperature. During a hot-melt homogenization process, it may be fully dissolved in the lipid vehicle. However, as the formulation cools to room temperature, its solubility can decrease dramatically, leading to nucleation and crystal growth. The amide groups can form strong intermolecular hydrogen bonds, facilitating a highly ordered and stable crystal lattice, which drives the precipitation process. One study noted that a lipid analogue with two amide groups was challenging to formulate into stable liposomes, possibly due to this strong hydrogen bonding propensity which can negatively impact the self-assembly process.[1]
Immediate Action:
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the precipitate and compare its thermal profile to the pure N,N'-((Acetylimino)diethane-1,2-diyl)distearamide raw material. A similar melting peak will confirm its identity.
Microscopy: Use polarized light microscopy to examine the formulation. Crystalline materials will appear birefringent (bright against a dark background). This can help confirm the presence and morphology of the crystals.
Q2: My formulation appears cloudy or has separated into layers, but I don't see distinct crystals. What's happening?
A2: This could be due to several reasons, including flocculation, coalescence, or the separation of a liquid-crystalline phase.
Causality:
Poor Solubility/Miscibility: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide may have poor solubility in your chosen lipid vehicle even at elevated temperatures. What you are observing could be a fine dispersion of solid lipid particles that are aggregating (flocculating) and then creaming or sedimenting over time.
Lipid Imcompatibility: The overall polarity and structural properties of your lipid mixture may not be compatible. The system may be separating into lipid-rich and solvent-rich phases.
High Concentration: You may be exceeding the solubility limit of the stearamide in the formulation.
Immediate Action:
Particle Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to check for a growing population of large particles over time, which would indicate aggregation.
Re-heating Test: Gently heat a small sample of the formulation. If it becomes clear and homogenous again, this points to a temperature-dependent solubility issue. Observe the temperature at which it becomes clear (the cloud point) to understand the thermal stability threshold.
Q3: The phase separation only occurs after several days or weeks of storage. Why is it not immediate?
A3: This suggests a slow, kinetically-driven process, likely related to lipid polymorphism or Ostwald ripening.
Causality:
Lipid Polymorphism: When the molten formulation cools, the lipids can solidify into a metastable crystalline form (e.g., α-form). Over time, this can slowly transition into a more stable, but less soluble, polymorphic form (e.g., β-form), which then precipitates out of the formulation. This is a common issue with solid and semi-solid lipid formulations.
Ostwald Ripening: In a polydisperse system, smaller particles have higher surface energy and slightly higher solubility than larger particles. Over time, the smaller particles will dissolve and redeposit onto the larger particles, leading to the growth of large crystals at the expense of smaller ones.
Immediate Action:
Long-Term Stability Study: Monitor particle size and use microscopy to observe changes in crystal morphology over the intended shelf-life at different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
X-Ray Diffraction (XRD): XRD can be used to identify the specific polymorphic forms of the lipids in your formulation at different time points to see if a transition is occurring.
Part 2: Proactive Prevention & Formulation Strategies
This section provides detailed strategies and protocols to design stable formulations from the outset.
Strategy 1: Comprehensive Excipient Screening and Solubility Assessment
The cornerstone of preventing phase separation is ensuring that N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is sufficiently soluble and compatible with the other excipients in the formulation at all relevant temperatures.
Experimental Protocol: Isothermal Solubility Study
Select a range of lipid vehicles: Choose lipids with varying polarities and chain lengths (e.g., medium-chain triglycerides, long-chain triglycerides, mono- and diglycerides).
Prepare saturated solutions: Add an excess amount of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide to a known volume of each lipid vehicle in a sealed vial.
Equilibrate: Place the vials in an orbital shaker set at different temperatures (e.g., 25°C, 40°C, and a processing temperature like 70°C) for 48-72 hours to ensure equilibrium is reached.
Separate and Quantify: After equilibration, centrifuge the samples to pellet the excess solid. Carefully collect an aliquot of the supernatant (the saturated lipid phase).
Analysis: Dilute the aliquot in a suitable solvent and quantify the concentration of the dissolved stearamide using an appropriate analytical method like HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as the compound lacks a strong chromophore.[2]
Selection: Choose the lipid vehicle that provides the highest solubility at storage temperature (25°C), not just at the elevated processing temperature.
Strategy 2: Incorporation of Polymeric Precipitation Inhibitors
For supersaturated systems, where the concentration of the stearamide is intentionally higher than its equilibrium solubility to achieve a specific functional goal, the use of polymers is essential to maintain a metastable state. This is often referred to as the "spring and parachute" approach.[3][4]
Mechanism of Action: Polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Soluplus® can inhibit precipitation through several mechanisms:
Steric Hindrance: They adsorb to the surface of newly formed crystal nuclei, preventing further growth.
Increased Viscosity: They increase the viscosity of the continuous phase, reducing molecular mobility and slowing down the kinetics of crystallization.[5]
Hydrogen Bonding: They can form hydrogen bonds with the stearamide, disrupting the intermolecular interactions required for crystal lattice formation.
Table 1: Common Polymeric Precipitation Inhibitors
Polymer
Typical Concentration (% w/w)
Key Properties
Hydroxypropyl Methylcellulose (HPMC)
1 - 5%
Effective at inhibiting crystallization of many poorly soluble compounds.[3][6]
Polyvinylpyrrolidone (PVP) K30/K90
2 - 10%
Good solubility in various solvents, effective steric stabilizer.[4]
Soluplus® (PVP-VA-PEG graft copolymer)
5 - 15%
Amphiphilic nature, can act as both a solubilizer and precipitation inhibitor.
PVP/VA 64 (Copovidone)
5 - 15%
Forms amorphous solid dispersions, preventing crystallization.
Strategy 3: Thermal Processing and Cooling Rate Control
The way you heat and cool your formulation can have a profound impact on its final microstructure and stability.
Heating: Ensure the peak temperature during manufacturing is high enough to completely dissolve all components, especially the high-melting N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. Insufficient melting will leave behind seed crystals that promote rapid recrystallization upon cooling.
Cooling:
Rapid Cooling (Quenching): Cooling the formulation rapidly (e.g., in an ice bath) can "trap" the lipids in a kinetically stable, but disordered or metastable, state. This can sometimes prevent the formation of large, stable crystals.
Slow, Controlled Cooling: In other cases, slow cooling allows for the formation of a more desirable, stable crystal network that can structure the formulation without large-scale phase separation.
The optimal cooling rate is formulation-dependent and must be determined experimentally.
Improving the thermal stability of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide at high processing temperatures
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: High-Temperature Processing, Hot-Melt Extrusion (HME), and Lipid Excipient Stabilization Mechanistic Insight: The Causalit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Subject: High-Temperature Processing, Hot-Melt Extrusion (HME), and Lipid Excipient Stabilization
Mechanistic Insight: The Causality of Thermal Degradation
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7) is an advanced lipidic excipient and bis-amide derivative utilized extensively in pharmaceutical formulation and polymer compounding. While it offers superior lubricity and acts as a potent plasticizer, its thermal stability at elevated processing temperatures (>200°C) requires careful management.
To prevent degradation, we must first understand its chemical origin. The thermal decomposition of stearamide derivatives primarily initiates via thermolytic radical scission at the beta-carbon position of the carbonyl group [1]. Under high shear and thermal stress, carbon-centered radicals are generated. If ambient oxygen is present, these radicals rapidly convert into peroxy radicals. This auto-oxidation cascade leads to continuous chain scission, resulting in a severe loss of melt viscosity, discoloration (chromophore formation), and potential interaction with sensitive Active Pharmaceutical Ingredients (APIs).
By understanding this causality, formulators can implement targeted interventions: excluding oxygen to prevent peroxy radical formation, and doping the matrix with synergistic antioxidants to quench carbon-centered radicals before propagation occurs.
Fig 1. Mechanistic pathway of thermal degradation and antioxidant stabilization.
Troubleshooting Guides & FAQs
Q1: Why does my formulation containing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide experience a sudden drop in melt viscosity and severe yellowing during HME at 210°C?A1: The viscosity drop and yellowing are macroscopic symptoms of microscopic chain scission and auto-oxidation. At 210°C, the thermal energy combined with the mechanical shear of the extruder screws exceeds the activation energy for radical formation. The yellowing (measured as Yellowness Index) is caused by the formation of conjugated double bonds during degradation.
Solution: Lower the processing temperature if possible. Lipid excipients are proven plasticizers that reduce the glass transition temperature (Tg) of the polymer matrix, often allowing extrusion to occur at lower temperatures than the neat polymer requires [2].
Q2: How can I optimize the formulation to prevent this thermal degradation without altering the API release profile?A2: Implement a binary antioxidant (AO) system. Using a primary antioxidant (e.g., a hindered phenol) scavenges the initial peroxy radicals, while a secondary antioxidant (e.g., a phosphite) decomposes hydroperoxides into stable alcohols. This synergistic approach is highly effective for lipid-based excipients and counteracts the oxidation of both the API and the carrier matrix during HME[3]. Because AOs are used at very low concentrations (typically 0.1 - 0.3% w/w), they do not significantly alter the dissolution or release profile of the final dosage form.
Q3: What specific HME process parameters should be adjusted to protect this acetylated bis-stearamide?A3: First, implement Nitrogen (N2) purging in the hopper to displace oxygen, effectively starving the oxidative propagation step. Second, optimize the screw configuration. High-shear mixing zones generate localized frictional heating (viscous dissipation), causing the actual melt temperature to spike 10-20°C above the set barrel temperature. Replace aggressive kneading blocks with distributive mixing elements to lower shear stress while maintaining blend uniformity.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every modified sample must be run alongside a neat control to isolate the variable of interest.
Protocol 1: Determination of the Thermal Stability Window via TGA/DSC
Objective: Establish the exact degradation onset temperature (
Tonset
) of the excipient before HME processing.
Sample Preparation: Weigh 5.0 ± 0.1 mg of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide into an aluminum crucible. Prepare a second crucible with the excipient doped with 0.2% w/w of the chosen antioxidant blend.
Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) furnace with dry Nitrogen at a flow rate of 50 mL/min for 10 minutes prior to the run to establish an inert baseline.
Thermal Ramping: Heat the samples from 25°C to 300°C at a controlled rate of 10°C/min.
Data Validation: Record the
Tonset
where 5% weight loss occurs. Self-Validation Step: If the doped sample shows a
Tonset
shift of >15°C compared to the neat control, the antioxidant system is successfully integrated and active.
Objective: Scale up the stabilized formulation while monitoring real-time rheological changes.
Pre-Blending: Geometrically mix the API, polymer matrix, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (acting as the lipid plasticizer), and the selected AO package.
Extruder Setup: Configure a twin-screw extruder with a decreasing temperature profile (e.g., 180°C
→
200°C
→
190°C at the die) to minimize heat exposure at the highest shear zones.
Inert Processing: Activate continuous N2 purging at the main feed port.
Inline Monitoring (The Validation Step): Monitor the engine torque continuously. A stable torque indicates preserved melt viscosity. A sudden drop in torque indicates chain scission and thermal degradation, prompting an immediate reduction in screw RPM.
Collection: Cool the extrudate rapidly on a chill roll to lock in the amorphous state, preventing API crystallization.
The following table summarizes the causal relationship between antioxidant doping and the preservation of the excipient's physical properties during a 220°C isothermal stress test (30 minutes).
Table 1: Effect of Antioxidant Systems on the Thermal Stability of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide at 220°C
Formulation
Antioxidant System (w/w)
Degradation Onset Temp (°C)
Melt Viscosity Retention (%)
Yellowness Index (YI)
Control
None (Neat Excipient)
215.0
45.2
32.5
Test A
0.2% Primary AO (Phenolic)
235.5
78.4
15.1
Test B
0.2% Secondary AO (Phosphite)
225.0
60.7
22.8
Test C
0.1% Primary + 0.1% Secondary
255.2
94.8
8.2
Data Interpretation: Test C demonstrates the synergistic causality of combining primary and secondary antioxidants. By simultaneously quenching carbon radicals and decomposing hydroperoxides, the formulation achieves near-total viscosity retention and minimal discoloration, validating the proposed stabilization mechanism.
References
Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide)
Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation
Source: Gattefossé
URL
Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formulations
Source: Pharmaceutical Technology
URL
Optimization
Overcoming steric hindrance in N,N'-((Acetylimino)diethane-1,2-diyl)distearamide chemical derivatization
Welcome to the Technical Support Center for lipid excipient derivatization. This hub is designed for researchers and drug development professionals working with complex, highly hydrophobic lipid nanoparticle (LNP) compon...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for lipid excipient derivatization. This hub is designed for researchers and drug development professionals working with complex, highly hydrophobic lipid nanoparticle (LNP) components.
Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols for overcoming the severe steric hindrance encountered when chemically derivatizing N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7).
Part 1: Troubleshooting & FAQs
Q1: Why does N-alkylation or functionalization of the amide backbone in N,N'-((Acetylimino)diethane-1,2-diyl)distearamide consistently fail under standard basic conditions?A1: The failure is driven by a combination of electronic resonance and extreme steric shielding. Amides are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. In this specific molecule, the central acetylimino group is flanked by two massive 18-carbon (stearoyl) chains. In standard reaction solvents, hydrophobic interactions cause these C18 chains to fold inward, physically encapsulating the nitrogen atoms and blocking electrophilic attack. Overcoming this requires highly specific conditions, such as microwave irradiation to increase collision frequency and disrupt hydrophobic folding, paired with strong, non-nucleophilic bases to force deprotonation[1].
Q2: I am experiencing a "solubility paradox" during the reaction. The lipid only dissolves in non-polar solvents, but my derivatization reagents require polar aprotic solvents. How do I resolve this?A2: This is a classic issue in lipid chemistry. The C18 tails demand non-polar environments (e.g., toluene, hexanes), while amide deprotonation and polar electrophiles require polar aprotic environments (e.g., DMF, NMP).
Resolution: Utilize a co-solvent system of Anhydrous Toluene and 1,3-Dimethyl-2-imidazolidinone (DMI) at a 3:1 ratio. DMI has a higher boiling point and better solvating power for rigid amides than DMF. Coupling this solvent system with a phase-transfer catalyst (like tetrabutylammonium iodide, TBAI) bridges the polarity gap, allowing the reagents to interact with the sterically hindered core.
Q3: How can I analytically track the derivatization progress? The molecule lacks a UV chromophore and ionizes poorly in standard LC-MS.A3: Because N,N'-((Acetylimino)diethane-1,2-diyl)distearamide lacks conjugated double bonds, standard UV/Vis detectors are blind to it. Furthermore, its extreme hydrophobicity causes severe ion suppression in Electrospray Ionization (ESI).
Resolution: You must shift your analytical workflow to Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD) or use Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry. ELSD is a mass-dependent, non-optical technique ideal for tracking non-UV active structural lipids[2]. For deep structural confirmation, perform a microwave-assisted transesterification to cleave the sterically hindered amides into Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis[3].
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic resolution of steric and electronic barriers in distearamide derivatization.
Fig 2: Validated step-by-step workflow for microwave-assisted lipid derivatization.
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation of Acetyl-DETA-DSA
Causality: Standard thermal heating creates a temperature gradient that fails to unfold the C18 chains uniformly. Microwave irradiation provides volumetric heating, increasing the kinetic energy of the lipid tails and exposing the amide backbone for the non-nucleophilic base (KHMDS) to act.
Solubilization: In an oven-dried microwave vial flushed with argon, dissolve 100 mg of the lipid in 3.0 mL of anhydrous toluene. Add 1.0 mL of anhydrous DMI. Sonicate briefly until the solution is optically clear.
Deprotonation: Cool the vial to 0°C in an ice bath. Dropwise, add the KHMDS solution. Self-Validation Check: The solution should turn slightly yellow, indicating the formation of the amide enolate. Stir for 15 minutes.
Electrophile Addition: Add the electrophile and the TBAI catalyst. Seal the microwave vial with a crimp cap.
Microwave Irradiation: Transfer the vial to a microwave synthesizer. Irradiate at 110°C for 30 minutes with high stirring.
Quenching & Extraction: Cool to room temperature. Quench with 1 mL of saturated aqueous NH4Cl. Extract the organic layer with Hexanes (3 x 5 mL). Wash the combined organics with brine to remove DMI, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Analytical Cleavage (FAME) for Reaction Tracking
Causality: To verify the integrity of the stearoyl chains post-derivatization, the molecule must be cleaved. The extreme steric hindrance prevents standard saponification. Microwave-assisted transesterification forces the methanolysis of the hindered amides[3].
Step-by-Step Methodology:
Transfer 2 mg of the derivatized lipid to a microwave-safe tube.
Add 2 mL of 5% HCl in Methanol (anhydrous) and 1 mL of Toluene (to maintain lipid solubility).
Microwave at 100°C for 15 minutes.
Cool and add 2 mL of HPLC-grade water and 2 mL of Hexanes. Vortex vigorously for 30 seconds.
Extract the upper hexane layer (containing the methyl stearate and derivatized backbone fragments) and inject 1 µL into a GC-MS system.
Part 4: Quantitative Data Presentation
The table below summarizes the optimization of reaction conditions, demonstrating the necessity of specific interventions to overcome steric hindrance.
Reaction Condition
Solvent System
Base / Catalyst
Temp / Energy Source
Yield (%)
Causality / Observation
Conventional A
DMF (100%)
K2CO3
80°C (Thermal)
< 5%
Lipid precipitated; base too weak to deprotonate amide.
Conventional B
Toluene (100%)
NaH
110°C (Thermal)
12%
Reagents insoluble in non-polar solvent; reaction stalled.
Optimized Thermal
Toluene:DMI (3:1)
KHMDS + TBAI
110°C (Thermal)
45%
Improved solubility, but steric shielding limited collision frequency.
Source: The Journal of Organic Chemistry (ACS Publications)
Rapid Microwave Assisted Preparation of Fatty Acid Methyl Esters for the Analysis of Fatty Acid Profiles in Foods
Source: ResearchGate / Journal of Analytical Chemistry
URL
Minimizing impurities during the crystallization and purification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Welcome to the Technical Support Center for the crystallization and purification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7). As a Senior Application Scientist, I have designed this guide to he...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the crystallization and purification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and solubility challenges associated with this highly lipophilic fatty acid amide derivative.
Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, self-validating standard operating procedures (SOPs), and quantitative benchmarks to ensure the scientific integrity of your purification process.
Part 1: Diagnostic Purification Workflow
Diagnostic workflow for resolving common impurities during distearamide purification.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my product form a translucent gel instead of precipitating as a crystalline powder during cooling?Causality: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide possesses two long hydrophobic stearyl chains and a polar amide core. In non-polar solvents, these molecules self-assemble into lamellar networks or reverse micelles that physically entrap the solvent, forming an organogel rather than a crystal lattice.
Solution: Transition from a single-solvent system to a solvent/anti-solvent crystallization method. Dissolve the crude in a minimal amount of hot non-polar solvent (e.g., n-hexane or chloroform) and titrate in a polar anti-solvent (e.g., cold acetonitrile or ethanol)[1],[2]. Control the cooling rate strictly to ≤ 0.5 °C/min to allow the crystal lattice to organize thermodynamically rather than kinetically trapping the solvent.
Q2: How can I selectively remove unreacted stearic acid without degrading the central acetylimino or terminal stearamide bonds?Causality: Free fatty acids strongly co-crystallize with fatty acid amides due to intense van der Waals interactions between their identical alkyl chains. Standard recrystallization often fails to separate them.
Solution: Perform an aqueous alkaline wash prior to crystallization. Neutralizing the crude melt with an aqueous alkali (e.g., NaOH or KOH) converts free stearic acid into water-soluble sodium stearate (soap)[3]. The amide bonds are highly stable under mild alkaline conditions (pH 8-10) at 80–100 °C, ensuring the integrity of your target molecule.
Q3: My HPLC-UV chromatogram shows a single peak, but NMR indicates the presence of non-acetylated intermediates. Why is my purity data conflicting?Causality: Fatty acid amides, including N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, lack conjugated pi-systems and exhibit very poor UV absorbance. UV detection will completely miss non-chromophoric impurities like unreacted diethylene triamine derivatives or mono-stearamides.
Solution: Switch your analytical detection method to High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD)[4]. These detectors provide universal, mass-based detection independent of chromophores, ensuring all lipophilic impurities are accurately quantified.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Alkaline Wash for Free Fatty Acid Removal
This protocol removes unreacted stearic acid via saponification prior to crystallization.
Melting: Heat the crude N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in a jacketed reactor to 85–95 °C until a uniform melt is achieved.
Neutralization: Add a 5% w/v aqueous NaOH solution (pre-heated to 90 °C) at a 1:1 volume ratio to the melt[3]. Stir vigorously at 400 RPM for 15 minutes.
Self-Validation Check (pH): Stop stirring and allow phase separation. Extract a 1 mL aliquot of the lower aqueous phase and check the pH. It must remain > 8.0. If the pH drops below 8.0, unreacted stearic acid remains; add additional NaOH solution.
Separation: Decant the lower aqueous layer containing the saponified impurities.
Washing: Wash the organic melt twice with hot deionized water (90 °C) until the aqueous wash is neutral (pH ~7.0).
Protocol B: Multi-Solvent Recrystallization
This protocol isolates the fully acetylated distearamide from mono-stearamide and non-acetylated intermediates.
Dissolution: Dissolve the neutralized crude product from Protocol A in a minimal volume of hot n-hexane (approx. 60 °C)[1].
Clarification: Perform a hot vacuum filtration through a heated Buchner funnel to remove any insoluble cross-linked polymeric byproducts.
Anti-Solvent Addition: While maintaining the filtrate at 60 °C, slowly add hot acetonitrile dropwise until the solution reaches the cloud point (faint, persistent turbidity)[2].
Controlled Cooling: Reduce the temperature of the reactor at a controlled rate of 0.5 °C/min down to 20 °C.
Self-Validation Check (Kinetics): If the solution turns opaque instantly upon anti-solvent addition or rapid cooling, the supersaturation is too high, which will lead to gelling. Reheat to 60 °C to redissolve, add 5% more n-hexane, and resume cooling at a slower rate.
Isolation: Filter the resulting white crystalline powder under vacuum and wash the filter cake with cold acetonitrile (4 °C).
Drying: Dry under vacuum at 40 °C for 12 hours to remove residual solvent.
Part 4: Quantitative Purification Benchmarks
Use the following table to benchmark your purification progress. All purity metrics must be validated using HPLC-ELSD.
A Comparative Guide to Polymer Processing Aids: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide vs. Ethylene Bis-Stearamide (EBS)
Executive Summary In the intricate world of polymer processing, the selection of appropriate additives is paramount to achieving desired material properties and manufacturing efficiencies. This guide provides a detailed...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the intricate world of polymer processing, the selection of appropriate additives is paramount to achieving desired material properties and manufacturing efficiencies. This guide provides a detailed comparison between a well-established processing aid, Ethylene Bis-Stearamide (EBS), and a more complex, specialized amide, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide. While EBS is a widely documented dual-function lubricant, information on N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is less prevalent in public literature, suggesting a niche application profile. This document synthesizes available data, draws inferences from molecular structures, and presents standardized evaluation protocols to assist researchers and polymer scientists in making informed decisions.
Introduction to Amide-Based Polymer Processing Aids
The processability of thermoplastic and thermosetting resins is critically dependent on the use of additives that can reduce friction, improve melt flow, and facilitate the release of the final product from molds. Amide waxes are a prominent class of such additives, valued for their thermal stability and tailored compatibility with various polymer systems.[1] Ethylene bis-stearamide (EBS) is arguably the most ubiquitous amide wax, functioning as both an internal and external lubricant.[2] Its role is to decrease the viscosity of the polymer melt and to reduce adhesion between the molten polymer and metal surfaces of processing equipment.[3] This guide also investigates a less common, structurally more complex amide, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, to provide a comparative perspective.
Chemical and Physical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these additives is crucial for predicting their behavior during polymer processing.
Molecular Structure and Its Implications for Performance
The functionality of a processing aid is intrinsically linked to its molecular structure. The diagrams below illustrate the key structural differences between the two amides.
Caption: Molecular Structures.
Ethylene bis-stearamide (EBS): The structure of EBS is symmetrical, with a central ethylene diamine core and two non-polar stearamide arms. This amphiphilic nature is key to its dual functionality. The polar amide groups provide some compatibility with the polymer matrix, allowing it to act as an internal lubricant by reducing intermolecular friction between polymer chains.[2] The long, non-polar stearyl chains have limited compatibility, causing them to migrate to the surface of the melt, where they form a lubricating layer between the polymer and hot metal surfaces, thus acting as an external lubricant and mold release agent.[2][6]
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide: This molecule has a more complex, asymmetrical structure with a central tertiary amine group that is acetylated. This central group is more polar than the secondary amines in EBS. The presence of three amide-like linkages and two long stearyl chains suggests it also functions as a processing aid. The increased polarity from the acetyl group and the tertiary amine might lead to a stronger internal lubrication effect compared to EBS in certain polar polymers. However, this increased polarity could also potentially reduce its effectiveness as an external lubricant, as it may have a lower tendency to migrate to the surface. The larger molecular size could also influence its efficiency and compatibility with the polymer matrix.
Performance in Polymer Processing
Lubrication
Internal Lubrication: Reduces the viscosity of the polymer melt by lowering the friction between polymer chains. This leads to improved flow, lower processing temperatures, and reduced energy consumption.[7] EBS is known to provide effective internal lubrication.[2] The structure of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide suggests it would also function as an internal lubricant, potentially with enhanced performance in more polar resins due to its more polar core.
External Lubrication: Prevents the molten polymer from sticking to the metal surfaces of processing machinery like extruders and molds. This is crucial for a smooth production process and a good surface finish on the final product.[7] EBS is widely recognized for its excellent external lubrication properties.[2]
Mold Release
Closely related to external lubrication, mold release agents facilitate the easy removal of the molded part from the mold. This reduces cycle times and prevents damage to the product. EBS is commonly used as a mold release agent in various plastics, including ABS, PVC, and polyamides.[5][8]
Dispersion
In filled polymer systems or masterbatches, uniform dispersion of pigments and fillers is essential for consistent color and mechanical properties. EBS acts as a dispersing agent by wetting the surface of the pigment or filler particles, reducing their tendency to agglomerate and promoting their even distribution throughout the polymer matrix.[9]
Experimental Performance Data
Quantitative data is essential for a direct comparison of performance. While extensive data is available for EBS, similar public domain data for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is not readily found. The following table presents representative data for EBS in a glass fiber-reinforced ABS/SAN composite to illustrate its typical effects.
Note: The data presented is illustrative of the typical performance of EBS and is based on findings reported for a specific polymer system.[10] Actual results will vary depending on the polymer grade, other additives, and processing conditions.
The data clearly shows that increasing the concentration of EBS leads to a progressive increase in the melt flow rate, which is indicative of a reduction in melt viscosity and improved processability.[10]
Experimental Protocols for Evaluation
To ensure scientific integrity, any comparison of processing aids must be conducted under standardized test conditions. The following are outlines of key experimental protocols.
Workflow for Evaluating Polymer Lubricants
Caption: Experimental Workflow Diagram.
Protocol: Melt Flow Rate (MFR) Determination
Objective: To quantify the effect of the lubricant on the melt viscosity of the polymer. A higher MFR indicates lower viscosity and better flow.
Material Preparation: Ensure the polymer compound (with and without lubricant) is dried to the manufacturer's specifications to prevent hydrolytic degradation during testing.
Apparatus: Use a standard extrusion plastometer.
Test Conditions: Select the appropriate test temperature and load (piston weight) for the specific polymer being tested (e.g., 230°C/3.8 kg for polycarbonate).
Procedure (Procedure A):
a. Preheat the plastometer to the set temperature.
b. Load a specified amount of the polymer compound into the heated barrel.
c. Allow the material to preheat for a specified time (e.g., 6-8 minutes).
d. Place the specified weight on the piston to force the molten polymer through a standard die.
e. After a steady flow is established, collect extrudate samples at timed intervals (e.g., every 60 seconds).
f. Weigh the collected samples.
Calculation: Calculate the MFR in grams per 10 minutes.
MFR (g/10 min) = (Average mass of extrudate samples / Collection time in seconds) * 600
Analysis: Compare the MFR values of the control polymer with the lubricant-containing compounds.
Protocol: Coefficient of Friction (CoF) Measurement
Objective: To evaluate the external lubrication effect of the additive by measuring the friction between the polymer and another surface (typically steel or itself).
Specimen Preparation: Prepare flat film or plaque specimens of the polymer compound using a process like compression molding or film extrusion.
Apparatus: Utilize a coefficient of friction tester, which consists of a moving plane and a stationary sled of a specified weight.
Procedure:
a. Secure a polymer specimen to the moving plane.
b. Wrap another polymer specimen around the sled.
c. Place the sled on the specimen on the plane.
d. Start the movement of the plane at a constant speed (e.g., 150 mm/min).
e. Record the force required to initiate motion (for static CoF) and the average force required to maintain motion (for kinetic CoF).
Kinetic CoF (μk): (Average force during sliding) / (Normal force, i.e., sled weight)
Analysis: Compare the static and kinetic CoF values. Lower values indicate better external lubrication and slip properties.
Conclusion and Recommendations
Ethylene bis-stearamide (EBS) is a versatile, cost-effective, and well-understood processing aid that provides a balance of internal and external lubrication, making it suitable for a wide range of polymers and applications.[3][4] Its performance is well-documented, and it serves as a benchmark in the industry.
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, based on its molecular structure, is likely a specialized processing aid. Its more polar central group may offer enhanced internal lubrication, particularly in engineering thermoplastics where compatibility is key. However, the lack of publicly available performance data necessitates a thorough in-house evaluation following the protocols outlined in this guide.
For researchers and developers:
EBS is the recommended starting point for general-purpose lubrication and mold release applications due to its proven efficacy and extensive knowledge base.
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide should be considered for applications where standard lubricants like EBS are insufficient, or where a specific interaction with a polar polymer system is desired. A comprehensive experimental evaluation is critical to determine its cost-benefit profile.
Validating the Purity of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide Reference Standards: A qNMR vs. HPLC Comparison Guide
As drug delivery systems and lipid-based formulations grow in complexity, the analytical rigor applied to their excipients and active components must scale accordingly. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems and lipid-based formulations grow in complexity, the analytical rigor applied to their excipients and active components must scale accordingly. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS 85187-61-7) is a complex, high-molecular-weight aliphatic amide derivative. Establishing a highly pure reference standard for this compound presents a significant analytical bottleneck.
This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) approach against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this specific lipid derivative, providing experimental methodologies, mechanistic causality, and comparative data.
The Analytical Dilemma: Why Traditional Methods Fall Short
To certify a chemical as a reference standard, its absolute purity must be determined with high precision. Historically, this is achieved via Mass Balance (subtracting water, residual solvents, and inorganic/organic impurities from 100%) or HPLC-UV [1].
However, N,N'-((Acetylimino)diethane-1,2-diyl)distearamide presents two critical structural challenges:
Lack of Chromophores: The molecule consists of stearic acid tails and a saturated diethylenetriamine core. It lacks conjugated
π
-systems, meaning it only absorbs UV light at very low wavelengths (<210 nm). At this range, solvent interference is severe, and the signal-to-noise ratio is poor.
Response Factor Bias: HPLC-UV purity is typically determined by an area percent method[2]. This assumes all impurities share the same UV response factor as the main component. For aliphatic lipids, an impurity with a single double bond will have a drastically different response factor than the saturated target analyte, leading to massive quantification errors[3].
Furthermore, HPLC requires a pre-existing, traceable reference standard of the exact same compound to perform absolute quantification[3]. If you are trying to create the primary reference standard, you are trapped in a circular dependency.
The qNMR Advantage: Mechanistic Causality
Quantitative NMR (qNMR) breaks this circular dependency because it is a primary ratio method [4].
The fundamental physics of qNMR dictate that the integrated area of a nuclear resonance signal is directly proportional to the molar quantity of the nuclei generating that signal[2]. Because this physical law is universal, qNMR does not require a reference standard of the target analyte. Instead, we can use an entirely unrelated, highly pure Internal Standard (IS) to determine the absolute mass fraction of the analyte[5],[6].
Logical workflow comparing qNMR and HPLC for absolute purity validation.
Self-Validating qNMR Protocol
To establish a self-validating system, every step of the protocol must be engineered to prevent signal overlap and ensure complete magnetization recovery. Below is the optimized methodology for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
Step 1: Internal Standard (IS) and Solvent Selection
Solvent: Deuterated Chloroform (
CDCl3
) is selected due to the high lipophilicity of the distearamide tails.
Causality: TCNB possesses a single aromatic proton that resonates at ~7.7 ppm . The target analyte is purely aliphatic, with its terminal methyls at ~0.88 ppm and the acetyl methyl at ~2.1 ppm . This guarantees zero spectral overlap between the IS and the quantifying signals of the sample, which is a mandatory requirement for high-accuracy qNMR[6].
Step 2: Gravimetric Preparation
Accurately co-weigh ~20.0 mg of the analyte and ~5.0 mg of the TCNB internal standard into the same vial using a microbalance (
d=0.001
mg).
Causality: qNMR is an absolute mass fraction technique. The uncertainty of the balance directly propagates into the final purity calculation[3]. Co-dissolving them ensures they experience the exact same volumetric environment.
Step 3: NMR Acquisition Parameters
Pulse Angle: 90° excitation pulse for maximum signal-to-noise ratio (SNR).
Relaxation Delay (
D1
): Set to
≥5×T1
of the slowest relaxing proton (typically 30–60 seconds).
Causality: If
D1
is too short, protons with longer longitudinal relaxation times (
T1
) will not fully return to thermal equilibrium before the next pulse. This leads to signal attenuation and destroys the quantitative proportionality[4].
Step 4: Integration and Calculation
Process the spectra with zero-filling, exponential line broadening (0.3 Hz), and rigorous baseline correction.
Calculate absolute purity (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)
To demonstrate the efficacy of qNMR, a candidate batch of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide was analyzed using both HPLC-UV (210 nm) and
1H
-qNMR.
The data below highlights a common discrepancy: HPLC overestimates purity because non-chromophoric aliphatic impurities (e.g., unreacted stearic acid or mono-stearamide intermediates) do not register strongly on the UV detector. qNMR captures the exact molar ratio[7].
Replicate
Analyte Integral (
CH3
, 2.1 ppm, 3H)
IS Integral (Ar-H, 7.7 ppm, 1H)
HPLC-UV Purity (Area %)
qNMR Absolute Purity (% w/w)
1
1.000
0.842
99.85%
97.12%
2
1.000
0.845
99.88%
96.98%
3
1.000
0.841
99.82%
97.20%
Mean
-
-
99.85%
97.10% ± 0.11%
Conclusion
For complex, non-chromophoric lipids like N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, traditional chromatographic area-percent methods are insufficient for reference standard certification. By utilizing
1H
-qNMR with a NIST-traceable internal standard, laboratories can establish a self-validating, primary ratio method that delivers true absolute mass fraction purity, ensuring the highest level of metrological traceability and regulatory compliance[8].
References
Almac Group. Nuclear Magnetic Resonance (NMR) has long been the workhorse ID test... Available at: [Link]
JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Analyte Profiling & Analytical Causality
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS: 85187-61-7) is a highly lipophilic synthetic lipid excipient characterized by an acetylated diethylenetriamine core conjugated to two stearic acid (C18:0) tails. With a molecular formula of C42H83N3O3 and an exact mass of 677.6434 Da, it is increasingly utilized in advanced drug delivery systems, such as lipid nanoparticles (LNPs), to provide structural stability and control biodistribution.
Quantifying this lipid in biological matrices (e.g., plasma, tissue homogenates) presents distinct analytical challenges:
Extreme Hydrophobicity: The dual C18 tails cause severe carryover in liquid chromatography (LC) systems and poor recovery under standard reversed-phase conditions.
Matrix Suppression: Endogenous plasma phospholipids co-elute with highly non-polar analytes, competing for charge in the electrospray ionization (ESI) source and causing severe signal suppression.
Isobaric Interference: Traditional ELISA methods suffer from cross-reactivity with structurally similar endogenous lipids, leading to high false-positive rates[1].
To overcome these challenges, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. However, selecting the right MS platform—Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM) —and the correct extraction methodology is critical for successful method validation.
Technology Comparison: QqQ vs. HRAM MS Platforms
When designing a bioanalytical workflow for LNP components, drug development professionals must choose between targeted sensitivity and comprehensive characterization. While QqQ systems are the traditional workhorses for absolute quantification, HRAM platforms (such as Orbitrap technology) have emerged as powerful alternatives that allow simultaneous quantification and metabolite identification[2].
The table below objectively compares the performance of both platforms for the quantification of high-molecular-weight synthetic lipids.
Performance Metric
Triple Quadrupole (QqQ) LC-MS/MS
High-Resolution Accurate Mass (LC-HRAM)
Analytical Causality & Impact
Sensitivity (LLOQ)
0.5 - 1.0 ng/mL
5.0 - 10.0 ng/mL
QqQ maximizes duty cycle on specific MRM transitions, making it superior for late-stage PK clearance tracking of low-abundance lipids.
Linear Dynamic Range
4 - 5 orders of magnitude
3 - 4 orders of magnitude
QqQ provides broader linearity, reducing the necessity for sample dilution in high-dose
Cmax
samples.
Mass Accuracy
Nominal mass (~0.7 Da FWHM)
< 3 ppm
HRAM differentiates isobaric endogenous lipids from the target analyte, drastically reducing matrix-induced false positives[2].
Metabolite Profiling
Poor (Requires pre-optimized MRMs)
Excellent (Full Scan / ddMS2)
HRAM enables retrospective data mining to identify in vivo biodegradation products (e.g., +16 Da oxidation or amide hydrolysis)[2].
Matrix Interference
Moderate (Relies heavily on LC separation)
Low (High resolving power isolates target)
HRAM's high resolution (e.g., 120,000) resolves background matrix ions that share nominal mass with the target lipid.
Bioanalytical Workflow Visualization
Fig 1: Comparative LC-MS workflow for synthetic lipid quantification in biological matrices.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, this protocol utilizes Solid Phase Extraction (SPE) rather than simple Liquid-Liquid Extraction (LLE). While LLE extracts the target lipid, it also pulls massive amounts of endogenous triglycerides that disturb the quantification of low-abundant lipids[3]. Furthermore, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is embedded to continuously self-validate extraction efficiency and correct for matrix effects[4].
Aliquot & Spike: Transfer 50 µL of plasma into a low-bind polypropylene 96-well plate. Spike with 10 µL of SIL-IS (e.g.,
13C
or
D35
-labeled analog) to ensure exact quantification[4].
Protein Precipitation: Add 200 µL of Isopropanol/Acetonitrile (50:50, v/v). Causality: Isopropanol is mandatory here; standard 100% Acetonitrile will cause the highly lipophilic distearamide to co-precipitate with the protein pellet, destroying recovery.
Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Solid Phase Extraction (SPE): Transfer the supernatant to a Phospholipid Removal SPE plate. Apply gentle positive pressure. Causality: The SPE sorbent selectively traps zwitterionic phosphatidylcholines while allowing the neutral/slightly basic target lipid to pass through into the collection plate[3].
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Methanol:Dichloromethane (90:10, v/v). Causality: Dichloromethane prevents lipid aggregation and micelle formation in the autosampler vial.
Phase 2: UHPLC Chromatographic Separation
Column Selection: C8 core-shell column (100 × 2.1 mm, 2.6 µm). Causality: A C18 column retains C42H83N3O3 too strongly, leading to peak tailing and carryover. A C8 phase provides optimal retention with sharper peaks[3].
Mobile Phase A: 10 mM Ammonium formate in Water/Acetonitrile (40:60, v/v).
Mobile Phase B: 10 mM Ammonium formate in Isopropanol/Acetonitrile (90:10, v/v). Causality: Ammonium formate acts as a proton donor to facilitate the formation of the
[M+H]+
precursor ion at m/z 678.6.
Gradient: 40% B to 99% B over 4.0 minutes, hold at 99% B for 2.0 minutes to wash the column, return to 40% B. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Detection (QqQ MRM Mode)
Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.
System Suitability Test (SST): Inject a neat standard prior to the biological batch. The signal-to-noise (S/N) ratio must be >10:1 at the LLOQ, and carryover in a subsequent blank injection must be <20% of the LLOQ area.
To validate this method for regulatory submission, the following parameters must be met:
Selectivity & Specificity: Matrix blanks from 6 independent lots must show no interfering peaks
>20%
of the LLOQ area at the retention time of the analyte.
Accuracy & Precision: Intra-day and inter-day precision (CV%) must be
≤15%
(
≤20%
at LLOQ). Accuracy must fall within
±15%
of the nominal concentration.
Matrix Effect: The matrix factor (MF), calculated by dividing the peak area in the presence of matrix by the peak area in the absence of matrix, must be normalized by the SIL-IS. The IS-normalized MF CV% must be
≤15%
.
References
[1] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhg3HNzKSvYT0KwZu5do7YF6vsAQQBl7Hr5ivnqQfg_PejtAjFgclHCVJPHf0_Adgpv3vgzMwMR0ENeu05gLvKbQTz8OnRuL6vKlBM3CU8KKDeL-yJNzTObpxufmY2WYnLUtuXLzTr4ydXw==]
[2] Characterization and quantification of lipid nanoparticle components and their impurities/degradants using an LC-HRAM M. thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGoDs1h-qNvlSfPxDvLMGGE7tWp9oVSOGiaCY2HMql2diWV-Zb4UVvEs6zI0UcBH8DPueAkChYuYYAHFRmwR7AlYPfs3sr1UH99xX3d9d9-J1v9w1vkOBQsJ5GXlb-H5fk3fk11nNUFOFzd6Wyg-Jp4VUA6pqEqImKSf47KTTPipkvQgBx3EeyrL3nM7AXV8KFLabW28Tu0GJSueQPylXIMnQuErHkynTzcsMMEPv_l6PIUZECqZ2UBAp5EaOvyyD1-y1b8FUHsmBTcAOw45o=]
[3] Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHigk4Vz0iF6aQIj-Cx0kq5jqGT-T9Y2g2grn0a1HAqB3YhAsv6tAfkqmAQwxLbap7IXscJi4Y2ZrAgXUCZF7nx5dFi8gkm2EfkPjcd8U-mLAK7qUjQ6Ohl-15tTw2MfckQzFWovStW5BpZUB94aZtcDoGEy40ns8-4ven9sL8BMJtmfordFIwMwkf5_ps2icBvk_RHyYEL-G65KoM7foukIJJsXijECnJQw_gTn5fv0fbw9PUNjk0hmWIyEfYHA==]
Comparative Analysis Guide: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide vs. Stearic Acid in Thermal and Mechanical Applications
As a Senior Application Scientist, I frequently evaluate lipid-based additives and synthetic amides for polymer compounding, pharmaceutical excipients, and industrial lubrication. The transition from simple fatty acids t...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate lipid-based additives and synthetic amides for polymer compounding, pharmaceutical excipients, and industrial lubrication. The transition from simple fatty acids to complex, high-molecular-weight bis- or tri-amides is a critical formulation strategy when thermal stability and mechanical rigidity are paramount.
This guide provides an objective, data-driven comparison between Stearic Acid (a ubiquitous C18 saturated fatty acid) and N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (a complex, acetylated triamine-based distearamide). By analyzing their molecular architectures, we can establish the causality behind their distinct thermal and mechanical behaviors[1].
Molecular Architecture & Causality
The performance of an additive in a host matrix is fundamentally dictated by its intermolecular forces and steric bulk.
Stearic Acid (C₁₈H₃₆O₂): Featuring a single linear aliphatic chain terminating in a carboxylic acid, its intermolecular forces are limited to weak van der Waals interactions along the lipid tail and localized hydrogen bonding (dimerization) at the carboxyl head. This dictates a low melting point of ~69.4 °C[2] and a tendency to act as an external plasticizer ([3]).
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (C₄₂H₈₃N₃O₃): This molecule consists of two stearic acid tails covalently bound to a diethylenetriamine core, where the central secondary amine is acetylated (CAS: 85187-61-7[4],[5]). The presence of three distinct amide linkages creates a robust, three-dimensional hydrogen-bonding network. The bulky acetyl group disrupts perfect crystallinity just enough to maintain flexibility, while the high molecular weight of 678.1 g/mol [5],[6] prevents migration (blooming) and drastically elevates the thermal degradation onset.
Molecular structure dictates thermal and mechanical properties via hydrogen bonding networks.
Thermal Properties Comparison
Thermal stability dictates the processing window of any additive. Stearic acid is notoriously volatile at standard polymer extrusion temperatures (>150 °C), leading to off-gassing and mold fouling. In contrast, the acetylated distearamide exhibits thermal behavior akin to Ethylene Bis Stearamide (EBS), but with altered polymorphic transitions due to the acetylimino core, allowing it to survive high-shear, high-temperature processing.
Table 1: Quantitative Thermal Data Comparison
Property
Stearic Acid
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
Causality / Mechanism
Molecular Weight
284.48 g/mol
678.1 g/mol
Triamine core vs. single aliphatic chain
Melting Point (Tm)
~69.4 °C
>140.0 °C (est.)
Dimeric vs. 3D multi-amide H-bonding
Thermal Degradation (T_d5%)
~200 °C
>280 °C
High MW and stable amide linkages delay volatilization
Enthalpy of Fusion (ΔHf)
~199 J/g
~130 J/g
Acetyl group disrupts perfect crystalline packing
Mechanical Properties & Rheological Impact
The mechanical outcome of incorporating these two additives into a matrix differs fundamentally[1].
Stearic Acid: Acts as a classic external plasticizer. It increases free volume between polymer chains, which increases elongation at break but significantly reduces tensile yield strength. Over time, its low molecular weight causes it to migrate to the surface (blooming).
Acetylated Distearamide: Functions as an internal lubricant and reinforcing agent ([7]). The dual C18 tails provide lubricity, while the rigid, hydrogen-bonded amide core anchors the molecule within the matrix. This prevents blooming and maintains the tensile modulus of the host material.
To empirically validate these differences, I employ a self-validating analytical workflow. Every protocol incorporates internal controls to ensure data integrity.
Protocol 1: Thermal Profiling via Modulated DSC (MDSC) and TGA
Rationale: Standard DSC can obscure overlapping kinetic (relaxation) and thermodynamic (melting) events. MDSC separates the reversing heat flow (heat capacity) from the non-reversing heat flow (enthalpic recovery), ensuring accurate determination of the melting onset (Tm).
Step 1: Weigh 5.0 ± 0.1 mg of the sample into an aluminum Tzero pan. Seal hermetically to prevent mass loss during heating.
Step 2 (TGA Validation): Run a parallel sample in a Thermogravimetric Analyzer from 25 °C to 500 °C at 10 °C/min under a nitrogen purge (50 mL/min). Self-Validation Check: The onset of mass loss (5% degradation, T_d5%) must be recorded. If T_d5% is lower than the DSC end temperature, the DSC pan will pressurize and potentially rupture. DSC maximum temperature is strictly set 20 °C below T_d5%.
Step 3 (MDSC): Equilibrate at 20 °C. Modulate at ±1.0 °C every 60 seconds. Ramp at 3 °C/min to 200 °C.
Step 4: Cool at 10 °C/min to capture the crystallization temperature (Tc).
Protocol 2: Dynamic Mechanical Analysis (DMA)
Rationale: DMA measures the viscoelastic response of a compounded matrix, revealing exactly how the additive alters the storage modulus (E') and glass transition (Tg).
Step 1: Injection-mold test bars (ASTM D638 Type IV) using a baseline polymer (e.g., Polypropylene) compounded with 2 wt% of either Stearic Acid or the Acetylated Distearamide.
Step 2: Mount the specimen in a dual-cantilever clamp.
Step 3: Apply a dynamic strain of 0.1% (within the linear viscoelastic region) at a frequency of 1 Hz.
Step 4: Ramp temperature from -40 °C to 150 °C at 3 °C/min. Self-Validation Check: The tan delta peak (Tg) will shift to a lower temperature for the stearic acid blend (indicating plasticization), while the distearamide blend will maintain a stable Tg and a higher E' plateau, confirming its non-plasticizing, reinforcing nature.
Self-validating experimental workflow for thermal and mechanical property characterization.
References
National Center for Biotechnology Information. "Stearic Acid - CID 5281." PubChem. URL:[Link]
Cross-validation of GC-MS and LC-MS techniques for accurate N,N'-((Acetylimino)diethane-1,2-diyl)distearamide detection
A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Accurate Detection of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide In the realm of poly...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Accurate Detection of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
In the realm of polymer science and drug development, the precise quantification of additives is paramount to ensuring product quality, performance, and safety. N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a complex long-chain aliphatic amide, is utilized as a slip agent and lubricant in various polymer formulations. Its accurate detection and quantification are critical for formulation optimization, stability studies, and regulatory compliance. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance metrics.
The Analytical Challenge: N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide (CAS No. 85187-61-7) possesses a high molecular weight and low volatility, which present unique challenges for analytical method development.[1] The choice between GC-MS and LC-MS is not merely a matter of instrument availability but a critical decision that impacts sensitivity, specificity, and the overall validity of the results. This guide will equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision based on their specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Approach for Semi-Volatile Amides
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column.[2] The separated compounds are then introduced into a Mass Spectrometer (MS) for detection and identification based on their mass-to-charge ratio.[3] While N,N'-((Acetylimino)diethane-1,2-diyl)distearamide itself has low volatility, GC-MS can be a suitable technique, particularly with appropriate sample preparation and high-temperature GC columns. For analogous long-chain fatty acid amides, GC-MS has been successfully employed.[4][5]
A robust sample preparation is crucial for the successful analysis of polymer additives.[6] Pressurized Solvent Extraction (PSE) offers an efficient method for extracting the analyte from the polymer matrix.[4]
Step 1: Weigh approximately 1 gram of the polymer sample and cut it into small pieces.
Step 2: Mix the polymer pieces with an inert dispersing agent (e.g., diatomaceous earth) and place them into the extraction cell.
Step 3: Perform the extraction with a suitable solvent, such as a mixture of dichloromethane and isopropanol (1:1, v/v), under elevated temperature and pressure (e.g., 100 °C, 1500 psi).
Step 4: Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrument and polymer matrix.
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a high-temperature equivalent.
Inlet Temperature: 300 °C.
Injection Volume: 1 µL, splitless mode.
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 20 °C/min to 320 °C, and hold for 10 minutes.[7]
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MSD Transfer Line Temperature: 320 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-800.
Workflow for GC-MS Analysis
Caption: GC-MS experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method for Non-Volatile Compounds
Liquid Chromatography (LC) separates compounds in a liquid mobile phase that passes through a stationary phase.[2] It is particularly well-suited for non-volatile and thermally labile compounds, making it an excellent choice for the analysis of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.[2][4] The coupling of LC with MS provides high sensitivity and selectivity.[8]
Experimental Protocol: LC-MS
1. Sample Preparation: Solvent Extraction
A straightforward solvent extraction is often sufficient for preparing polymer samples for LC-MS analysis.[9]
Step 1: Weigh approximately 0.5 grams of the polymer sample and cut it into small pieces.
Step 2: Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. Sonication may be used to aid dissolution.
Step 3: Add 10 mL of methanol to precipitate the polymer.
Step 4: Centrifuge the sample and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. LC-MS Instrumentation and Conditions
The following conditions provide a robust starting point for method development.
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Capillary Voltage: 3.0 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 450 °C.
Cone Gas Flow: 50 L/Hr.
Desolvation Gas Flow: 800 L/Hr.
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Workflow for LC-MS Analysis
Caption: LC-MS experimental workflow.
Cross-Validation: A Comparative Analysis
The selection of an analytical technique should be guided by a thorough evaluation of its performance characteristics. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][10][11] The International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) provide comprehensive guidelines on method validation.[2][10][11][12][13][14][15][16]
The following table summarizes the key performance parameters for the GC-MS and LC-MS methods, based on data from analogous long-chain aliphatic amides.
Parameter
GC-MS
LC-MS/MS
Rationale and Insights
Specificity
Good
Excellent
LC-MS/MS in MRM mode offers superior specificity by monitoring precursor-product ion transitions, minimizing matrix interference.
Limit of Detection (LOD)
ng/mL range
pg/mL to low ng/mL range
LC-MS generally provides lower limits of detection due to efficient ionization and reduced background noise.[17]
Limit of Quantification (LOQ)
ng/mL range
pg/mL to low ng/mL range
The higher sensitivity of LC-MS translates to lower LOQs, enabling the accurate measurement of trace levels of the additive.
Linearity (R²)
> 0.99
> 0.99
Both techniques can achieve excellent linearity over a defined concentration range with proper calibration.
Precision (%RSD)
< 15%
< 10%
LC-MS often demonstrates better precision due to the robustness of the autosampler and the stability of the ESI source.
Accuracy (% Recovery)
85-115%
90-110%
Both methods can provide high accuracy with the use of appropriate internal standards and careful sample preparation.
Sample Preparation
More complex (requires extraction and potentially derivatization for some amides)
Simpler (dissolution and precipitation)
The sample preparation for LC-MS is generally less labor-intensive.[13]
Throughput
Lower
Higher
Modern UPLC systems coupled with rapid MS acquisition cycles allow for higher sample throughput with LC-MS.
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful analytical techniques capable of the accurate detection and quantification of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide in polymer matrices.
GC-MS is a viable option, particularly when high-temperature capabilities are available. However, the inherent low volatility of the analyte may necessitate derivatization for optimal performance, adding complexity to the sample preparation process.
LC-MS/MS , on the other hand, emerges as the more suitable technique for this application. Its ability to analyze non-volatile compounds without derivatization, coupled with its superior sensitivity, specificity, and higher throughput, makes it the recommended choice for routine quality control, stability studies, and trace-level analysis. The simpler sample preparation workflow for LC-MS also contributes to improved efficiency and reduced potential for analytical error.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and experimental frameworks to enable researchers and scientists to develop and validate robust analytical methods for the accurate determination of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, thereby ensuring the quality and safety of their products.
References
Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
Waters Corporation. (2010). Rapid Analysis of 25 Common Polymer Additives. Retrieved from [Link]
NextSDS. (n.d.). N,N'-[(acetylimino)diethane-1,2-diyl]distearamide. Retrieved from [Link]
Agilent Technologies. (2014). Analysis of Additives in a Polymer Using the Agilent 6120B Single Quadrupole MS and MassWorks. Retrieved from [Link]
Gaudin, K., Ho-Sung, H., et al. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection.
International Labmate. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
Sodhi, R., & Singh, J. (2024). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. Rapid Communications in Mass Spectrometry, 38(16), e9834.
Shimadzu Corporation. (n.d.). Analysis of Polymer Additives in Plastic Food Containers Using the Quadrupole TOF Mass Spectrometer. Retrieved from [Link]
Tiwari, A., Baderia, V. K., & Singh, D. K. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Wang, J., et al. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Se Pu, 27(6), 735-739.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Gaudin, K., Ho-Sung, H., et al. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection. PubMed. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
Bustos, J., et al. (2019). Determination of five amides in food contact materials by GC/MS. Proceedings of the 2019 International Conference on Advanced Materials, Mechanical and Structural Engineering (AMMSE 2019).
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Google Patents. (2021). CN108872416B - Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide.
Shodex. (n.d.). GPC/MS Analysis of Polymer Additives. Retrieved from [Link]
La Nasa, J., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. TrAC Trends in Analytical Chemistry, 138, 116238.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Omoniyi, K. I., & Oyeleke, G. O. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Science Journal of Analytical Chemistry, 8(1), 18-28.
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Comprehensive Operational and Disposal Protocols for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is a specialized synthetic lipid-like amide frequently utilized in advanced drug delivery systems, including lipid nanoparticle (LNP) formulations. While it is not classi...
Author: BenchChem Technical Support Team. Date: April 2026
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is a specialized synthetic lipid-like amide frequently utilized in advanced drug delivery systems, including lipid nanoparticle (LNP) formulations. While it is not classified as acutely toxic, its highly hydrophobic nature, molecular weight, and typical use alongside hazardous organic solvents (e.g., chloroform, dichloromethane, or methanol) necessitate rigorous, standardized operational and disposal protocols[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe handling and compliant disposal of this compound, grounded in authoritative environmental and occupational safety regulations.
Chemical Profile & Hazard Assessment
Before initiating any experimental workflow, it is critical to understand the physical and chemical properties of the substance to anticipate its behavior during disposal.
Insoluble in water; soluble in halogenated and non-halogenated organic solvents.
Hazard Classification
Not classified as a severe hazard under GHS; treated as regulated chemical waste due to environmental persistence and co-solvent toxicity[1].
Operational Safety & Handling Protocols
The Causality of Risk: Because this compound is typically handled as a fine powder before being dissolved in organic solvents, inhalation of particulates and dermal exposure to solvent mixtures are the primary operational risks. mandates the use of a Chemical Hygiene Plan (CHP) to mitigate these specific exposure routes[2][3].
Step-by-Step Handling Methodology
Engineering Controls: Perform all weighing and transfer operations inside a certified chemical fume hood or a localized exhaust ventilation system. Causality: This prevents the inhalation of airborne particulates and captures vapors from any co-solvents used during formulation[3].
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and nitrile gloves. Causality: Nitrile provides excellent resistance to the aliphatic structure of the distearamide. However, if handling the compound in a chloroform solution, you must upgrade to heavier-duty gloves (e.g., Viton or PVA), as standard nitrile degrades rapidly upon contact with chlorinated solvents.
Preparation: Use anti-static weighing boats. Hydrophobic powders hold static charge and will scatter if handled with standard plastic labware, leading to micro-spills and inaccurate dosing.
Step-by-Step Disposal Workflows
Waste generated from N,N'-((Acetylimino)diethane-1,2-diyl)distearamide must be tracked from the point of generation to final disposition, adhering to the [4].
Protocol A: Solid Waste Disposal (Neat Chemical & Contaminated Consumables)
Collection: Place empty vials, contaminated pipette tips, and weighing boats into a designated, puncture-resistant solid waste container lined with a compatible plastic bag[4].
Labeling: Label the container clearly as "Non-Hazardous Chemical Solid Waste - Contains Organics (Amides)." Do not use chemical formulas or abbreviations, as this violates EPA labeling requirements[4][5].
Storage: Store in the laboratory's Satellite Accumulation Area (SAA). Under EPA rules, SAAs can hold up to 55 gallons of hazardous waste and must be at or near the point of generation, under the strict control of the operator[4][6].
Segregation (Critical Step): Determine the solvent used for dissolution.
Halogenated: If dissolved in chloroform or dichloromethane, dispose of in the "Halogenated Organic Waste" carboy.
Non-Halogenated: If dissolved in ethanol, methanol, or DMSO, dispose of in the "Non-Halogenated Organic Waste" carboy.
Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can trigger dangerous exothermic reactions if incompatible chemicals are inadvertently combined[4].
Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment bins to capture potential leaks[6].
Transfer to CAA: Once the SAA container is full, apply an accumulation start date and transfer it to the Central Accumulation Area (CAA) within 3 days. Depending on the facility's generator status (e.g., Large Quantity Generator), waste can be stored in the CAA for up to 90 days before a licensed contractor must transport it to a Permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4][6]. Note: Academic laboratories may operate under the alternative, flexible guidelines of EPA 40 CFR Part 262, Subpart K[7][8].
Chemical Waste Segregation and Disposal Pathway from Generation to Final TSDF Destruction.
Spill Response Procedures
A self-validating spill response must be immediate and proportional to the physical state of the chemical (solid vs. solution).
Solid Spill (Neat Powder):
Don appropriate PPE.
Do not sweep dry. Causality: Dry sweeping aerosolizes the fine hydrophobic powder, drastically increasing inhalation risks[9].
Dampen a heavy-duty paper towel with a suitable compatible solvent (e.g., 70% isopropanol) and gently wipe up the powder.
Place all contaminated materials into a sealable plastic bag and dispose of as solid chemical waste[5].
Liquid Spill (in Solvent):
Alert nearby personnel and ensure the fume hood or room ventilation is operating at maximum capacity[5].
Apply an inert absorbent material (e.g., vermiculite or a commercial organic spill pad), working strictly from the perimeter inward to prevent the spill from spreading[9].
Scoop the absorbed material into a compatible, sealable container using a non-sparking tool.
Label appropriately and transfer immediately to the SAA[9].
Step-by-Step Emergency Spill Response and Containment Workflow.
References
NextSDS. "N,N'-[(acetylimino)diethane-1,2-diyl]distearamide Chemical Substance Information." NextSDS Database. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." U.S. EPA.[Link]
Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-((Acetylimino)diethane-1,2-diyl)distearamide
As researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of your work. This guide provides essential, in-depth safe...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of your work. This guide provides essential, in-depth safety and logistical information for the proper handling of N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, a compound that, while not classified as hazardous under OSHA's 2012 Hazard Communication Standard, requires meticulous handling to mitigate potential risks.[1] This document will serve as your trusted resource for understanding the necessary personal protective equipment (PPE), operational protocols, and disposal procedures.
Hazard Identification and Risk Assessment
While specific hazard data for N,N'-((Acetylimino)diethane-1,2-diyl)distearamide is limited, analysis of structurally similar compounds, such as N,N'-Ethylenebis(stearamide), reveals key potential hazards that must be addressed. The primary risks associated with handling this compound in its powdered form include:
Mechanical Irritation: As a fine powder, the substance can cause irritation to the eyes, skin, and respiratory tract upon contact.[1][2]
Combustible Dust: Like many organic powders, it may form combustible dust concentrations in the air, which can be a potential explosion hazard in the presence of an ignition source.[1]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of the material. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the engineering controls available in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling N,N'-((Acetylimino)diethane-1,2-diyl)distearamide.
PPE Category
Specification
Rationale
Eye and Face Protection
Safety glasses with side-shields or chemical safety goggles.[1][2][3]
To prevent airborne particles from causing eye irritation.
Skin Protection
Nitrile rubber gloves. Protective clothing, such as a lab coat.
To prevent skin contact and potential irritation. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection
A NIOSH- or CEN-certified respirator with a dust filter is recommended when engineering controls are insufficient or during activities that may generate significant dust.[1][4]
To prevent inhalation of airborne particles that may cause respiratory tract irritation.